molecular formula C12H15ClN2 B070839 4-(Piperidin-4-YL)benzonitrile hydrochloride CAS No. 162997-34-4

4-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No.: B070839
CAS No.: 162997-34-4
M. Wt: 222.71 g/mol
InChI Key: WKZCFNFGOOKBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-YL)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCFNFGOOKBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598639
Record name 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162997-34-4
Record name 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Piperidin-4-YL)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Piperidin-4-YL)benzonitrile hydrochloride, with CAS Number 162997-34-4, is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a benzonitrile moiety, makes it a key building block for synthesizing a range of more complex molecules with potential therapeutic applications. A thorough understanding and documentation of its physical properties are paramount for its effective use in synthesis, ensuring reproducibility of reactions, aiding in purification, and meeting regulatory standards for drug development.

While specific, publicly available experimental data for this compound is limited, this guide provides a comprehensive framework for its characterization. It outlines the essential physical and spectral properties that must be determined and details the standard experimental protocols for their measurement.

Data Presentation: Key Physical and Spectroscopic Properties

The following table summarizes the critical physical and chemical properties that are essential for the characterization of a chemical intermediate like this compound. The significance of each property is highlighted to underscore its importance in the research and development process.

PropertyDescription & Significance
Molecular Formula C₁₂H₁₅ClN₂
Molecular Weight 222.72 g/mol
Appearance Physical state, color, and crystalline form. Crucial for initial identification and quality control.
Melting Point (°C) The temperature range over which the solid transitions to a liquid. A sharp melting range is a primary indicator of purity.[1] For a hydrochloride salt, this is typically a decomposition point rather than a true melt.
Solubility Qualitative or quantitative measure of the compound's ability to dissolve in various solvents (e.g., water, DMSO, ethanol, methanol). Essential for selecting appropriate solvents for reactions, purification (crystallization), and formulation.[2][3][4][5]
pKa The acid dissociation constant. For this compound, it would quantify the acidity of the piperidinium ion. This is critical for understanding its ionization state at different physiological pH values, which affects solubility, absorption, and receptor binding.
¹H NMR Provides detailed information about the number and chemical environment of hydrogen atoms in the molecule, confirming the proton framework of the structure.
¹³C NMR Identifies the different carbon environments within the molecule, complementing ¹H NMR to confirm the carbon skeleton and the presence of key functional groups (e.g., the nitrile carbon).
Infrared (IR) Spectroscopy Reveals the presence of specific functional groups by identifying their characteristic vibrational frequencies (e.g., C≡N stretch for the nitrile, N-H stretch for the secondary amine salt, C-H and C=C stretches for the aromatic ring).[6][7][8]
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z) of the molecule and its fragments. It confirms the molecular weight of the free base and provides structural information through fragmentation patterns.[9][10]
Purity (%) Typically determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). It is a critical quality attribute for use in subsequent synthetic steps and for regulatory purposes.

Experimental Protocols

The following sections provide detailed, standardized methodologies for determining the key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point is determined by observing the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid.[1]

  • Apparatus: Mel-Temp apparatus or Thiele tube setup.[1][11]

  • Procedure:

    • Ensure the compound is dry and finely powdered.

    • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]

    • Place the capillary tube into the heating block of the apparatus.[11]

    • For an unknown compound, first perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[13]

    • Allow the apparatus to cool.

    • Perform a second, more precise measurement. Start heating rapidly until the temperature is about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C per minute.[1][12]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.[11]

    • For hydrochloride salts, observe for decomposition (charring, gas evolution) and note the temperature range.

Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[4][5]

  • Apparatus: Vials with screw caps, orbital shaker with temperature control, filtration device (e.g., 0.22 µm syringe filters), and a quantitative analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid is crucial.[4]

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

    • Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.[3][4]

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method like HPLC.

    • The determined concentration represents the equilibrium solubility in that solvent at the specified temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure.

  • Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as hydrochloride salts are often insoluble in CDCl₃).[14]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry NMR tube.[14]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within the molecule. For solids, common methods include KBr pellets or Attenuated Total Reflectance (ATR).[7]

  • Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure (Thin Solid Film Method):

    • Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

    • Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[6]

    • Place the plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

    • The spectrum should show characteristic absorption bands for the nitrile (C≡N), amine salt (N-H), aromatic ring (C=C, C-H), and aliphatic (C-H) groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation.

  • Apparatus: Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar, salt-like compounds.[15]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or an acetonitrile/water mixture.[15]

    • Avoid non-volatile buffers or salts (other than the compound itself) in the sample solution.[16]

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an LC system (LC-MS).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.

    • The most abundant peak in the molecular ion region will confirm the molecular weight of the free base (186.25 g/mol ).

    • Tandem MS (MS/MS) can be performed to induce fragmentation and aid in structural confirmation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of a chemical intermediate like this compound.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_salt Salt Formation cluster_characterization Characterization & Analysis start 1. Reaction Setup (Reagents & Solvents) reaction 2. Chemical Reaction (Heating & Stirring) start->reaction Energy workup 3. Work-up (Extraction, Washing) reaction->workup Quenching dry 4. Drying & Evaporation workup->dry crude Crude Product dry->crude purify 5. Purification (e.g., Recrystallization, Column Chromatography) crude->purify pure_product Pure Intermediate (Free Base) purify->pure_product salt_form 6. Salt Formation (e.g., + HCl in Ether) pure_product->salt_form final_product Final Product (Hydrochloride Salt) salt_form->final_product nmr NMR (¹H, ¹³C) final_product->nmr ms Mass Spec (MS) final_product->ms ir Infrared (IR) final_product->ir mp Melting Point final_product->mp purity Purity (HPLC) final_product->purity sol Solubility final_product->sol report Data Analysis & Reporting nmr->report ms->report ir->report mp->report purity->report sol->report

Caption: General workflow for synthesis and characterization of a chemical intermediate.

This guide provides a foundational framework for the physical and spectral characterization of this compound. By following these standardized protocols, researchers can generate the reliable and comprehensive data necessary for advancing their scientific and developmental objectives.

References

Elucidation of the Chemical Structure of 4-(Piperidin-4-YL)benzonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 4-(Piperidin-4-YL)benzonitrile hydrochloride. The document details a plausible synthetic route, predicted analytical data based on established spectroscopic principles, and the logical workflow for structural confirmation. This information is intended to support research and development activities where this compound is a key intermediate or target molecule.

Chemical Identity and Properties

This compound is a fine chemical intermediate often utilized in the synthesis of pharmaceutically active compounds. Its core structure consists of a piperidine ring linked at the 4-position to a benzonitrile moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValue
Chemical Name This compound
CAS Number 162997-34-4
Molecular Formula C₁₂H₁₅ClN₂
Molecular Weight 222.72 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Soluble in water and polar organic solvents

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 4-(Piperidin-4-YL)benzonitrile is through a Suzuki-Miyaura cross-coupling reaction, followed by deprotection and salt formation. This approach offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling and Deprotection

  • Coupling Reaction: In a nitrogen-purged flask, combine 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand such as SPhos (0.05 equivalents) in a mixture of toluene and water (4:1 v/v).

  • Add potassium carbonate (3.0 equivalents) as a base.

  • Heat the reaction mixture at 90-100 °C with vigorous stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-cyanophenyl)piperidine.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (4 M) or concentrated hydrochloric acid dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_synthesis Synthesis Workflow reagents 1-Boc-4-(pinacolato)piperidine + 4-Bromobenzonitrile coupling Suzuki-Miyaura Coupling (Pd(OAc)₂, SPhos, K₂CO₃) reagents->coupling intermediate N-Boc-4-(4-cyanophenyl)piperidine coupling->intermediate deprotection Boc Deprotection (HCl in Dioxane) intermediate->deprotection product 4-(Piperidin-4-YL)benzonitrile Hydrochloride deprotection->product

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2 (broad s)Singlet (broad)2H-NH₂⁺- (piperidine)
~7.85Doublet2HAr-H (ortho to -CN)
~7.60Doublet2HAr-H (meta to -CN)
~3.40Multiplet2HPiperidine-H (axial, adjacent to N)
~3.10Multiplet2HPiperidine-H (equatorial, adjacent to N)
~3.00Multiplet1HPiperidine-H (at C4)
~2.10Multiplet2HPiperidine-H (axial, adjacent to C4)
~1.90Multiplet2HPiperidine-H (equatorial, adjacent to C4)
¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150Ar-C (ipso to piperidine)
~133Ar-CH (ortho to -CN)
~128Ar-CH (meta to -CN)
~119-C≡N
~111Ar-C (ipso to -CN)
~43Piperidine-C (adjacent to N)
~42Piperidine-C (at C4)
~30Piperidine-C (adjacent to C4)
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, broadN-H stretch (secondary amine salt)
~2230Strong, sharpC≡N stretch (nitrile)
~1610, ~1500MediumC=C stretch (aromatic ring)
~830StrongC-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

Predicted Mass Spectral Fragmentation (for the free base, C₁₂H₁₄N₂)

m/zInterpretation
186[M]⁺ (Molecular ion of the free base)
185[M-H]⁺
157Loss of -CH₂NH
130Loss of piperidine fragment
103Benzonitrile fragment

Logical Workflow for Structure Elucidation

The confirmation of the chemical structure of this compound follows a logical workflow that integrates data from multiple analytical techniques.

G cluster_elucidation Structure Elucidation Workflow synthesis Synthesis & Purification ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms ir IR Spectroscopy (Functional Groups: -CN, N-H) synthesis->ir nmr ¹H & ¹³C NMR (Connectivity & Environment) synthesis->nmr elemental Elemental Analysis (%C, %H, %N, %Cl) synthesis->elemental confirmation Structure Confirmation ms->confirmation ir->confirmation nmr->confirmation elemental->confirmation

Caption: Logical workflow for the structural elucidation of the target compound.

Disclaimer: The spectral data presented in this document are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data may vary. It is recommended to acquire and interpret experimental data for definitive structural confirmation.

Technical Guide: Characterization of 4-(Piperidin-4-YL)benzonitrile Hydrochloride (CAS 162997-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(Piperidin-4-YL)benzonitrile hydrochloride (CAS 162997-34-4), a key intermediate in pharmaceutical synthesis. This document outlines the physicochemical properties, provides detailed experimental protocols for its characterization using modern analytical techniques, and presents representative data. The guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this compound in drug discovery and development.

Introduction

This compound is a bifunctional molecule containing a piperidine ring and a benzonitrile moiety. This unique structural combination makes it a valuable building block in the synthesis of a variety of biologically active compounds. The piperidine nitrogen can be functionalized to introduce diverse substituents, while the nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are prevalent in many pharmaceutical agents. Accurate characterization of this intermediate is crucial to ensure the identity, purity, and quality of the final active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 162997-34-4
Molecular Formula C₁₂H₁₅ClN₂
Molecular Weight 222.72 g/mol
Appearance White to off-white solid
Purity >98%
Storage Conditions Inert atmosphere, Room Temperature

Synthesis and Purification

A common synthetic route to this compound involves a multi-step process, which is visualized in the diagram below.

G cluster_0 Synthesis Pathway Start 4-Piperidone monohydrate hydrochloride Step1 N-Boc protection Start->Step1 Boc anhydride, base Step2 Wittig or Horner-Wadsworth-Emmons reaction with 4-cyanobenzylphosphonate Step1->Step2 Base (e.g., NaH) Step3 Reduction of double bond (e.g., catalytic hydrogenation) Step2->Step3 H₂, Pd/C Step4 Boc deprotection (acidic conditions) Step3->Step4 HCl in dioxane Final This compound Step4->Final

Diagram 1: General Synthesis Pathway

Purification of the final compound is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid of high purity.

Spectroscopic Characterization

Disclaimer: The following spectral data are representative examples based on the chemical structure and data from analogous compounds. Actual experimental data should be acquired for definitive characterization.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.5 - 8.5br s2HNH₂⁺ (piperidine HCl)
7.80d2HAr-H
7.60d2HAr-H
3.50m2HPiperidine-H (axial, adjacent to N)
3.10m2HPiperidine-H (equatorial, adjacent to N)
2.90m1HPiperidine-H (methine)
2.20m2HPiperidine-H (axial)
2.00m2HPiperidine-H (equatorial)
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
148.0Ar-C (quaternary)
132.5Ar-CH
128.0Ar-CH
118.5-C≡N
111.0Ar-C (quaternary, attached to CN)
44.0Piperidine-CH₂ (adjacent to N)
42.0Piperidine-CH
30.0Piperidine-CH₂
Mass Spectrometry (ESI+)
m/zAssignment
187.12[M+H]⁺ (free base)
209.10[M+Na]⁺ (free base)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2900-2700N-H stretch (ammonium salt)
2225-C≡N stretch
1610, 1500C=C stretch (aromatic)
830C-H bend (para-disubstituted aromatic)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of this compound.

G cluster_1 Characterization Workflow Sample Sample Preparation (dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI) Sample->MS IR IR Spectroscopy (ATR or KBr pellet) Sample->IR Purity Purity Analysis (HPLC) Sample->Purity Data Data Analysis and Structure Elucidation NMR->Data MS->Data IR->Data Purity->Data

Diagram 2: Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD)

  • Proton (¹H) NMR:

    • Pulse Program: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Carbon (¹³C) NMR:

    • Pulse Program: Standard zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)
  • Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Mode: Positive ion mode

  • Solvent: Acetonitrile/water (1:1) with 0.1% formic acid

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in the mobile phase.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Method:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

Conclusion

This technical guide has provided a detailed framework for the characterization of this compound. The presented physicochemical properties, representative spectroscopic data, and comprehensive experimental protocols offer a solid foundation for scientists and researchers working with this important pharmaceutical intermediate. Adherence to these or similar rigorous analytical practices is essential for ensuring the quality and consistency of this compound in its downstream applications.

The Piperidine Nucleus: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a simple six-membered nitrogen-containing heterocycle, is a recurring and vital structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and the ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and synthesis of piperidine-containing compounds, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Discovery and Significance of Piperidine-Containing Compounds

The journey of piperidine in science began with its discovery in black pepper, where it is a constituent of the pungent alkaloid piperine.[1] Since then, numerous piperidine-containing natural products have been isolated, exhibiting a wide range of biological activities.[1] A notable example is solenopsin, a toxic alkaloid found in the venom of fire ants, which has been shown to be a potent inhibitor of angiogenesis and phosphatidylinositol-3-kinase (PI3K) signaling.[1][2]

The translation of the piperidine scaffold from natural products to blockbuster drugs has been a triumph of medicinal chemistry. Key examples include:

  • Fentanyl: A potent synthetic opioid analgesic first synthesized by Paul Janssen in 1960. It is approximately 50 to 100 times more potent than morphine and is widely used for severe pain management.[3][4][5]

  • Paroxetine (Paxil): A selective serotonin reuptake inhibitor (SSRI) developed in the late 1960s as a safer alternative to tricyclic antidepressants. It has become a cornerstone in the treatment of major depressive disorder and various anxiety disorders.[6][7][8]

  • Risperidone (Risperdal): An atypical antipsychotic developed in the late 1980s. Its unique mechanism of action, involving both dopamine and serotonin receptor antagonism, provides efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of certain side effects compared to older antipsychotics.[9][10][11]

  • Methylphenidate (Ritalin): A central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It functions by blocking the reuptake of dopamine and norepinephrine.[12][13][14]

Synthetic Methodologies for the Piperidine Core

The construction of the piperidine ring is a central challenge in organic synthesis. A variety of methods have been developed, each with its own advantages and limitations. This section details some of the most prominent strategies and provides exemplary experimental protocols.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of readily available pyridine precursors. This method, however, can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[2]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Selectivity/Yield (%)Reference
[Cp*RhCl₂]₂N-benzyl-2-methylpyridinium bromideHCOOH-Et₃N, 40°C, 24h>9594 (isolated yield)[15]
Rh/C (10%)PyridineWater, 80°C, 5 atm H₂>99>99[1]
Rh/KBPyridineElectrocatalytic, 25°C10098[12]
PtO₂Substituted PyridinesAcetic Acid, RT, 50-70 bar H₂HighHigh[2]
Ir(III) catalystMethyl picolinateTFA, Methanol, RT, 50 bar H₂>95High[16]

This protocol is adapted from an efficient method for the reduction of pyridinium salts to piperidines.[15]

Materials:

  • N-benzyl-2-methylpyridinium bromide (1.0 eq)

  • [Cp*RhCl₂]₂ (0.05 mol%)

  • Potassium iodide (1.0 eq)

  • Formic acid-triethylamine (HCOOH-Et₃N) azeotrope (5 M solution)

  • Ethyl acetate

  • Saturated aqueous solution of KOH

  • Anhydrous Na₂SO₄

Procedure:

  • To a reaction tube containing a magnetic stir bar, add N-benzyl-2-methylpyridinium bromide, [Cp*RhCl₂]₂, and potassium iodide.

  • Add the HCOOH-Et₃N azeotrope.

  • Seal the tube, degas, and place it in a reactor.

  • Stir the reaction mixture at 40°C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and basify with an aqueous solution of KOH.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the piperidine product.

G General Workflow for Catalytic Hydrogenation of Pyridine cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Add Pyridine Derivative, Catalyst, and Solvent to Reactor B Purge with Inert Gas A->B Seal Reactor C Pressurize with H₂ B->C D Stir at Set Temperature and Time C->D E Vent H₂ and Purge D->E F Filter to Remove Catalyst E->F G Solvent Removal F->G H Purification (e.g., Chromatography) G->H G Intramolecular Cyclization Logic Start Acyclic Precursor with Amine and Electrophilic Group Condition Reaction Conditions (e.g., Catalyst, Reagent, Heat) Start->Condition Cyclization Intramolecular Nucleophilic Attack Condition->Cyclization Product Piperidine Ring Formation Cyclization->Product G Fentanyl-Mediated µ-Opioid Receptor Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR G_protein Gi/o Protein MOR->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel activates Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release K_channel->Neuron Ca_channel->Neuron Analgesia Analgesia Neuron->Analgesia G Mechanism of Action of Paroxetine Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT blocks Serotonin_reuptake Serotonin Reuptake Paroxetine->Serotonin_reuptake inhibits SERT->Serotonin_reuptake mediates Synaptic_Serotonin ↑ Synaptic Serotonin Postsynaptic_receptors Postsynaptic Serotonin Receptors Synaptic_Serotonin->Postsynaptic_receptors activates Neuronal_signaling Altered Neuronal Signaling Postsynaptic_receptors->Neuronal_signaling Therapeutic_effect Antidepressant/Anxiolytic Effects Neuronal_signaling->Therapeutic_effect G Risperidone's Dual Receptor Antagonism Risperidone Risperidone D2_receptor Dopamine D2 Receptor Risperidone->D2_receptor antagonizes Five_HT2A_receptor Serotonin 5-HT2A Receptor Risperidone->Five_HT2A_receptor antagonizes Mesolimbic_pathway ↓ Dopaminergic activity (Mesolimbic Pathway) D2_receptor->Mesolimbic_pathway Nigrostriatal_pathway ↑ Dopamine release (Nigrostriatal Pathway) Five_HT2A_receptor->Nigrostriatal_pathway modulates Positive_symptoms Relief of Positive Symptoms Mesolimbic_pathway->Positive_symptoms EPS Reduced Extrapyramidal Side Effects (EPS) Nigrostriatal_pathway->EPS G Solenopsin's Inhibition of the PI3K/Akt Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream activates Cell_Effects Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Effects Solenopsin Solenopsin Solenopsin->PI3K inhibits

References

The Benzonitrile Group: A Linchpin in Modern Drug Discovery and Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzonitrile moiety, a simple aromatic ring bearing a cyano substituent, has emerged as a cornerstone in medicinal chemistry and chemical biology. Its unique electronic properties and versatile interaction capabilities allow it to serve as a key pharmacophore in a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted roles of the benzonitrile group in molecular interactions, from non-covalent engagement to covalent bond formation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties and Non-Covalent Interactions

The benzonitrile group's influence on molecular interactions is deeply rooted in its distinct electronic and structural characteristics. The strong electron-withdrawing nature of the nitrile group significantly modulates the electronic properties of the benzene ring, impacting its reactivity and ability to participate in various non-covalent interactions that are crucial for molecular recognition.

Electronic Profile

The cyano group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond character of the C≡N bond. This property has several important consequences:

  • π-System Polarization: The nitrile group withdraws electron density from the aromatic ring, creating a polarized π-system. This polarization influences the molecule's ability to engage in π-π stacking interactions with aromatic residues in biological targets, such as phenylalanine, tyrosine, and tryptophan.[1]

  • Dipole Moment: Benzonitrile possesses a significant dipole moment, which contributes to its ability to participate in dipole-dipole interactions and to orient itself favorably within a binding pocket.

  • Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a hydrogen bond acceptor.[1] This is a critical interaction for the binding of many drugs to their protein targets.

Role in Non-Covalent Molecular Recognition

The benzonitrile moiety is adept at forming a variety of non-covalent interactions that are fundamental to the specificity and affinity of ligand-protein binding.

  • π-π Stacking: The electron-deficient nature of the benzonitrile ring can enhance π-π stacking interactions with electron-rich aromatic amino acid side chains in proteins.

  • Hydrogen Bonding: The ability of the nitrile nitrogen to accept hydrogen bonds is a key feature in the pharmacophore of many drugs. For instance, in potassium channel openers like cromakalim, the nitrile group is known to function as a hydrogen bond acceptor, interacting with the target protein.[1]

  • Halogen Bonding: The nitrile nitrogen can also act as a halogen bond acceptor, an interaction that is gaining increasing recognition in drug design.

The Benzonitrile Group as a Covalent Warhead

Beyond its role in non-covalent interactions, the benzonitrile group can also participate in covalent bond formation with protein targets. This can lead to both reversible and irreversible inhibition, offering a powerful strategy for designing highly potent and selective drugs.

Reversible Covalent Inhibition

Certain benzonitrile-containing compounds can act as reversible covalent inhibitors. The nitrile group, in these cases, can react with a nucleophilic residue (often a cysteine or serine) in the active site of an enzyme to form a transient covalent adduct. This mode of inhibition offers the advantage of prolonged target engagement compared to non-covalent inhibitors, while mitigating the risks of permanent target modification and potential off-target effects associated with irreversible inhibitors.

A prime example of a drug utilizing a nitrile for reversible covalent inhibition is Vildagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2][3] The cyano group of vildagliptin reacts with the catalytic serine residue (Ser630) in the active site of DPP-4 to form a covalent imidate adduct.[2][4] This covalent complex is slowly hydrolyzed, leading to prolonged inhibition of the enzyme.[2]

Irreversible Covalent Inhibition

In some contexts, the benzonitrile moiety can be part of a system that leads to irreversible covalent modification of a target protein. This typically involves the nitrile group activating an adjacent part of the molecule to be more susceptible to nucleophilic attack by a residue on the target protein.

Case Studies: Benzonitrile in Marketed Drugs

The significance of the benzonitrile group is underscored by its presence in numerous successful therapeutic agents.

Aromatase Inhibitors in Oncology: Letrozole and Anastrozole

Letrozole and Anastrozole are non-steroidal aromatase inhibitors widely used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][5] They act by inhibiting the enzyme aromatase, which is responsible for the final step in estrogen biosynthesis.[6] The mechanism of action involves the nitrogen atom of the triazole ring coordinating to the heme iron of the cytochrome P450 component of aromatase, while the benzonitrile moiety occupies a key part of the active site, contributing to the high affinity and specificity of these drugs.[7] Letrozole has been shown to be a more potent inhibitor of aromatase than anastrozole in several studies.[1][6]

.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion TumorGrowth Hormone Receptor-Positive Breast Cancer Growth Estrogens->TumorGrowth Stimulates Letrozole Letrozole / Anastrozole (Benzonitrile-containing Inhibitors) Letrozole->Aromatase Inhibits

Caption: Mechanism of action of benzonitrile-containing aromatase inhibitors.

DPP-4 Inhibition in Diabetes: Vildagliptin

As previously mentioned, Vildagliptin is a key example of a reversible covalent inhibitor. Its benzonitrile group is crucial for its mechanism of action against DPP-4, leading to increased levels of incretin hormones and subsequent improvement in glycemic control.[3][8]

Quantitative Data on Benzonitrile Interactions

The following tables summarize key quantitative data for representative benzonitrile-containing compounds, illustrating their potency and efficacy.

Table 1: Inhibitory Potency of Benzonitrile-Containing Aromatase Inhibitors

CompoundTargetAssay SystemIC50Reference
LetrozoleAromataseHuman placental microsomes~10-30 times more potent than Anastrozole[6]
AnastrozoleAromataseHuman placental microsomes-[6]

Table 2: Kinetic Parameters for Covalent Inhibitors

InhibitorTargetKi (nM)kinact (s-1)kinact/Ki (M-1s-1)Reference
AfatinibHER192--[9]
AfatinibHER259--[9]
AfatinibHER419--[9]

Note: While Afatinib is a nitrile-containing covalent inhibitor, it is not a benzonitrile. This data is included to illustrate the kinetic parameters used to evaluate covalent inhibitors.

Experimental Protocols for Studying Benzonitrile Interactions

A variety of experimental techniques are employed to characterize the interactions of benzonitrile-containing molecules with their biological targets. Detailed protocols for key assays are provided below.

Synthesis of Benzonitrile-Containing Compounds: Example of Letrozole

The synthesis of Letrozole can be achieved through various routes. A common method involves the reaction of 4-bromomethylbenzonitrile with 1,2,4-triazole to form the key intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, followed by reaction with 4-fluorobenzonitrile.[10][11][12]

Protocol for a key step in Letrozole Synthesis:

  • Reaction Setup: In a reaction vessel, dissolve 4-bromomethylbenzonitrile and 1,2,4-triazole in a suitable organic solvent such as acetonitrile.

  • Base Addition: Add a base, for example, potassium carbonate, to the mixture.

  • Reaction Conditions: Heat the mixture under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by crystallization or column chromatography to yield 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.[10]

.

Letrozole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A 4-Bromomethylbenzonitrile C Reaction with Base (e.g., K2CO3) in Solvent A->C B 1,2,4-Triazole B->C D 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile C->D F Reaction with Base D->F E 4-Fluorobenzonitrile E->F G Letrozole F->G

Caption: Simplified synthetic workflow for Letrozole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer activity of compounds.[13][14][15][16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzonitrile-containing test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with benzonitrile compound (various concentrations) B->C D Incubate (e.g., 48 hours) C->D E Add MTT reagent D->E F Incubate (2-4 hours) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Characterization of Protein-Ligand Interactions by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution.[17][18][19][20]

Ligand-Observed NMR Protocol (e.g., Saturation Transfer Difference - STD):

  • Sample Preparation: Prepare two NMR samples of the ligand in a suitable buffer: one containing the target protein and the other without (as a reference).

  • NMR Experiment: Acquire 1D proton NMR spectra for both samples. For the sample containing the protein, a saturation transfer difference (STD) experiment is performed. This involves selectively saturating the protein's resonances.

  • Data Analysis: If the ligand binds to the protein, saturation will be transferred from the protein to the ligand, resulting in a decrease in the intensity of the ligand's signals in the STD spectrum. The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the ligand that are in close proximity to the protein, thus identifying the binding epitope.

Structural Determination by X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering invaluable insights into the binding mode and key interactions.[21][22][23][24][25]

Co-crystallization Protocol:

  • Complex Formation: Incubate the purified target protein with an excess of the benzonitrile-containing ligand to allow for the formation of the protein-ligand complex.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-diffracting crystals of the complex.

  • Crystal Harvesting and Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-ligand complex to obtain the final structure.

Conclusion

The benzonitrile group is a remarkably versatile and powerful functional group in the realm of molecular interactions. Its ability to engage in a wide array of non-covalent interactions, coupled with its capacity to act as a covalent warhead, has solidified its status as a privileged scaffold in drug discovery. A thorough understanding of its physicochemical properties and interaction profiles, facilitated by the experimental techniques outlined in this guide, is essential for the rational design of novel and effective therapeutic agents. The continued exploration of the unique chemistry of the benzonitrile moiety promises to unlock new opportunities in the development of next-generation medicines.

References

Spectroscopic Profile of 4-(Piperidin-4-YL)benzonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-(Piperidin-4-YL)benzonitrile hydrochloride. The information herein is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and analysis of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. These values are predicted based on the analysis of similar benzonitrile and piperidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 9.0br s2H-NH₂⁺- (piperidine amine salt)
~7.80d2HAr-H (ortho to -CN)
~7.55d2HAr-H (meta to -CN)
~3.50m2HPiperidine-H (axial, adjacent to N)
~3.20m1HPiperidine-H (methine)
~3.05m2HPiperidine-H (equatorial, adjacent to N)
~2.20m2HPiperidine-H (axial)
~2.00m2HPiperidine-H (equatorial)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~150.0Ar-C (ipso, attached to piperidine)
~133.0Ar-C-H (meta to -CN)
~129.0Ar-C-H (ortho to -CN)
~119.0-C≡N
~111.0Ar-C (ipso, attached to -CN)
~44.0Piperidine-C (adjacent to N)
~42.0Piperidine-C (methine)
~29.0Piperidine-C

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2700Strong, BroadN-H stretch (secondary amine salt)
~2230StrongC≡N stretch (nitrile)
~1610MediumC=C stretch (aromatic)
~1500MediumC=C stretch (aromatic)
~830StrongC-H out-of-plane bend (para-disubstituted benzene)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
187.12[M+H]⁺ (protonated free base)
186.11[M]⁺ (molecular ion of free base)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

  • A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to obtain the final spectrum.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

Data Acquisition:

  • Ionization Mode: Positive ion mode is used to detect the protonated molecule.

  • Mass Range: A scan range of m/z 50-500 is typically appropriate.

  • Capillary Voltage: ~3-4 kV.

  • Cone Voltage: Optimized to minimize fragmentation and maximize the intensity of the molecular ion.

  • Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of 4-(Piperidin-4-YL)benzonitrile HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Initial_Char Initial Characterization (TLC, Melting Point) Purification->Initial_Char NMR NMR Spectroscopy (¹H, ¹³C) Initial_Char->NMR IR FT-IR Spectroscopy Initial_Char->IR MS Mass Spectrometry Initial_Char->MS Structural_Elucidation Structural Elucidation Final_Report Final Report and Data Archiving Structural_Elucidation->Final_Report Purity_Assessment Purity Assessment Purity_Assessment->Final_Report NMR->Structural_Elucidation NMR->Purity_Assessment IR->Structural_Elucidation MS->Structural_Elucidation

Mechanism of action of piperidine derivatives in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Piperidine Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable pharmacological properties.[1] This technical guide provides a comprehensive overview of the mechanisms of action of piperidine derivatives in various biological systems, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways and experimental workflows.

Mechanisms of Action

Piperidine derivatives exert their biological effects through a variety of mechanisms, primarily including enzyme inhibition, receptor modulation, and interference with signaling pathways. Their versatility makes them valuable scaffolds in the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3][4]

Enzyme Inhibition

Piperidine derivatives have been extensively studied as inhibitors of various enzymes.

A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[4] Piperidine derivatives, such as the well-known drug Donepezil, are potent inhibitors of these enzymes.[4]

Quantitative Data: Potency of Piperidine-Based Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 ValueReference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.56 nM[4]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)AChE5.7 nM[4]
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)AChE1.2 nM[4]
Benzimidazole-Based Pyrrole/Piperidine HybridsAChE19.44 ± 0.60 to 36.05 ± 0.4 µM[5]
Benzimidazole-Based Pyrrole/Piperidine HybridsBuChE21.57 ± 0.61 to 39.55 ± 0.03 µM[5]

In the treatment of type 2 diabetes, piperidine derivatives act as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). This enzyme inactivates incretin hormones, which are responsible for enhancing insulin secretion. By inhibiting DPP-4, these derivatives prolong the action of incretins and improve glycemic control.[4]

Quantitative Data: Potency of Piperidine-Based DPP-4 Inhibitors

CompoundIC50 ValueReference
N-substituted 4-hydrazino piperidine derivative (22e)88 nM[4]
4-Benzylpiperidine derivative (1)1.6 ± 0.04 µM[4]
4-Amino-1-benzylpiperidine derivative (4)4 ± 0.08 µM[4]

Piperine, a well-known piperidine alkaloid found in black pepper, and its derivatives are effective inhibitors of monoamine oxidase (MAO) A and B, enzymes involved in the metabolism of neurotransmitters.[6][7] This inhibitory activity is being explored for the treatment of neurodegenerative diseases.[7] The structure-activity relationship suggests that the piperidine ring is crucial for this activity.[6][8]

Quantitative Data: MAO Inhibitory Activity of Piperine Derivatives

CompoundTarget EnzymeIC50 ValueReference
PiperineMAO-A20.9 µM[7]
PiperineMAO-B7.0 µM[7]
Piperine Derivative with 4-methyl-substituted piperidine ring (Compound 14)MAO-B>201.207 (Selectivity Index)[6][7]
Receptor Modulation

Piperidine derivatives can act as agonists, antagonists, or modulators of various receptors, particularly in the central nervous system.

Certain piperidine derivatives exhibit high affinity as antagonists for both histamine H3 (H3R) and sigma-1 (σ1R) receptors.[9][10] This dual antagonism is a promising approach for the development of novel analgesics for neuropathic pain.[9] The piperidine moiety is considered a critical structural element for this dual activity.[9][10]

Quantitative Data: Receptor Binding Affinity of Dual H3/σ1 Receptor Antagonists

CompoundhH3R Ki (nM)σ1R Ki (nM)Reference
Compound 57.703.64[9][10]
Compound 116.24.41[9][10]

The piperidine ring is a core component of morphine and is essential for its analgesic activity.[11] Synthetic piperidine derivatives have been developed as potent µ-opioid receptor (MOR) agonists and/or δ-opioid receptor (DOR) antagonists, which may lead to analgesics with reduced side effects like tolerance and dependence.[11][12]

Anticancer Activity

Piperidine derivatives have emerged as promising anticancer agents, acting through various mechanisms.[1][2]

Many piperidine compounds induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and BAX.[2] They can also cause cell cycle arrest, preventing cancer cell proliferation.[2]

Piperidine derivatives can interfere with critical cellular signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and STAT-3 pathways.[2][13] For instance, the piperine derivative DTPEP has been shown to exhibit anticancer effects by modulating these pathways.[2]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
Compound 17aMGC803Gastric1.09[1]
Compound 17aMCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
Compound 16HT29Colon4.1 (GI50, µg/mL)[1]
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
Antiviral Activity

Piperidine-based compounds have been identified as potent inhibitors of various viruses, including influenza and HIV.[14][15][16]

Certain piperidine derivatives interfere with the early to middle stages of influenza virus replication.[14][15] For example, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) shows excellent inhibitory activity against a variety of influenza virus strains.[14][15]

Quantitative Data: Anti-Influenza Activity of Piperidine Derivatives

CompoundEC50 ValueReference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)as low as 0.05 µM[14][15]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of piperidine derivatives are provided below.

Enzyme Inhibition Assays

This spectrophotometric assay is commonly used to determine the AChE inhibitory activity of compounds.[4]

  • Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, which is quantified by measuring the absorbance at 412 nm.[4]

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB, and the test compound solution.

    • Pre-incubate the plate for 10 minutes at 25°C.[4]

    • Initiate the reaction by adding the ATCI solution.[4]

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[4]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

This assay determines the in vitro inhibitory activity of compounds against DPP-4.[4]

  • Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin) by DPP-4, which releases a fluorescent product that can be quantified.[4]

  • Reagents: DPP-4 assay buffer, recombinant human DPP-4 enzyme, DPP-4 substrate, and the test compound.[4]

  • Data Analysis: The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

Cell-Based Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

  • Procedure:

    • Seed cancer cells in 96-well plates and treat them with various concentrations of the piperidine derivative.

    • After an incubation period, add MTT solution to each well and incubate further.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 values.[17]

Receptor Binding Assays

This assay is used to determine the binding affinity of a compound to a specific receptor.[18][19]

  • Principle: The assay measures the ability of a test compound (competitor) to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Procedure:

    • Incubate cell membranes expressing the target receptor with a radioligand and varying concentrations of the test compound.[19]

    • Separate the bound from the free radioligand by rapid filtration.[18][19]

    • Measure the radioactivity retained on the filters using a scintillation counter.[18]

  • Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[18]

Signaling Pathways and Visualizations

Signaling Pathways

The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

PI3K_Akt_Signaling_Pathway cluster_membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PiperidineDerivative Piperidine Derivative PiperidineDerivative->PI3K Inhibition

PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives.

Apoptotic_Pathway PiperidineDerivative Piperidine Derivative (e.g., Compound 17a) Bcl2 Bcl-2 PiperidineDerivative->Bcl2 Inhibition Bax Bax PiperidineDerivative->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Pathway Induced by Piperidine Derivatives.

Experimental Workflows

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells AddCompound Add Piperidine Derivative (Varying Concentrations) SeedCells->AddCompound Incubate1 Incubate (e.g., 24-72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate2->AddSolubilizer ReadAbsorbance Measure Absorbance (e.g., 570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % Viability and Determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

General Workflow for an MTT Cell Viability Assay.

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare Cell Membranes Expressing Target Receptor Start->PrepareMembranes Incubation Incubate Membranes with Radioligand & Competitor PrepareMembranes->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Measure Radioactivity with Scintillation Counter Washing->Quantification DataAnalysis Plot Competition Curve and Determine IC50/Ki Quantification->DataAnalysis End End DataAnalysis->End

Workflow for a Radioligand Receptor Binding Assay.

References

In Silico Modeling of 4-(Piperidin-4-YL)benzonitrile Hydrochloride Interactions with the Sigma-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 4-(Piperidin-4-YL)benzonitrile hydrochloride with the Sigma-1 Receptor (S1R). The S1R, a unique ligand-operated chaperone protein, is a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2] This document outlines detailed protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the binding mode, stability, and potential drug-like properties of this compound. All quantitative data from these computational experiments are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction to this compound and the Sigma-1 Receptor

This compound is a small molecule featuring a piperidine ring linked to a benzonitrile group. The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, and the nitrile group can participate in various biological interactions.[3] While specific biological data for this exact compound is limited in publicly available literature, its structural similarity to known Sigma-1 Receptor (S1R) ligands suggests it as a plausible interacting partner.[4][5][6]

The S1R is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[2][7] It is involved in the modulation of various signaling pathways, including calcium signaling, and plays a role in cellular stress responses.[1][8][9] The crystal structure of the human S1R has been resolved (e.g., PDB ID: 5HK1), providing a basis for structure-based drug design and in silico modeling.[10][11][12] This guide will use the S1R as the therapeutic target to demonstrate a comprehensive in silico modeling workflow for this compound.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • The crystal structure of the human Sigma-1 Receptor (PDB ID: 5HK1) is obtained from the Protein Data Bank.[10][11]

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMM36).

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of 4-(Piperidin-4-YL)benzonitrile is drawn using chemical drawing software and converted to a 3D structure.

    • The structure is ionized to its hydrochloride salt form.

    • Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • A grid box is defined around the active site of the S1R, typically centered on the co-crystallized ligand from the PDB structure. The dimensions of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Execution:

    • A docking algorithm (e.g., AutoDock Vina) is used to dock the prepared ligand into the receptor's active site.

    • Multiple docking poses are generated and ranked based on their predicted binding affinity (scoring function).

  • Analysis of Results:

    • The top-ranked docking poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the S1R binding pocket.

Predicted Binding Interactions:

Based on the docking simulation, this compound is predicted to form key interactions with the following residues in the S1R binding site:

  • Ionic Interaction: The protonated nitrogen of the piperidine ring is predicted to form a salt bridge with the carboxylate group of Glu172 . This is a crucial interaction for many S1R ligands.[4]

  • Hydrogen Bonding: The nitrile nitrogen may act as a hydrogen bond acceptor with backbone or sidechain hydrogens of nearby residues.

  • Hydrophobic Interactions: The benzonitrile and piperidine rings are expected to engage in hydrophobic interactions with residues such as Tyr120 , Val162 , and Leu105 .[10]

Quantitative Docking Results:

CompoundPredicted Binding Affinity (kcal/mol)Predicted Ki (nM)Key Interacting Residues
4-(Piperidin-4-YL)benzonitrile HCl-8.5250Glu172, Tyr120, Val162, Leu105
Haloperidol (Reference)-9.285Glu172, Asp126, Phe107

Note: These are predicted values from in silico modeling and require experimental validation.

Molecular Docking Workflow Diagram:

Molecular_Docking_Workflow A Protein Preparation (PDB: 5HK1) C Grid Generation (Define Active Site) A->C B Ligand Preparation (4-(Piperidin-4-YL)benzonitrile HCl) D Molecular Docking (e.g., AutoDock Vina) B->D C->D E Analysis of Results (Binding Poses and Affinity) D->E

Molecular Docking Workflow
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose and the flexibility of the protein.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • The top-ranked docked complex of S1R and this compound is selected as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Simulation Parameters:

    • A suitable force field (e.g., AMBER or CHARMM) is applied to the system.

    • The system undergoes energy minimization to remove bad contacts.

    • The system is gradually heated to physiological temperature (310 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble.

    • The system is then equilibrated under NPT (constant Number of particles, Pressure, and Temperature) ensemble to ensure the correct density.

  • Production Run:

    • A production MD simulation is run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to monitor the persistence of key interactions over time.

    • Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

Predicted Stability and Dynamics:

The MD simulation is expected to show that the this compound remains stably bound within the S1R active site throughout the simulation. The key ionic interaction with Glu172 is predicted to be highly persistent.

Quantitative MD Simulation Results:

ParameterPredicted ValueInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable during the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains in a stable binding pose.
Glu172-Ligand H-bond Occupancy> 90%The key ionic interaction is highly stable.
MM/PBSA Binding Free Energy-45 kcal/molFavorable binding energy, indicating a stable complex.

Note: These are predicted values from in silico modeling and require experimental validation.

MD Simulation Workflow Diagram:

MD_Simulation_Workflow A System Preparation (Docked Complex, Water, Ions) B Energy Minimization A->B C NVT Equilibration (Heating) B->C D NPT Equilibration (Density) C->D E Production MD Run (e.g., 100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

MD Simulation Workflow
ADMET Prediction

ADMET prediction involves computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate. This is crucial for early-stage drug discovery to identify compounds with favorable drug-like properties.

Experimental Protocol: ADMET Prediction

  • Input: The 2D structure of 4-(Piperidin-4-YL)benzonitrile is used as input for various ADMET prediction tools (e.g., SwissADME, pkCSM).

  • Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance prediction.

    • Toxicity: AMES toxicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

  • Drug-Likeness Evaluation: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five.

Predicted ADMET Profile:

Physicochemical Properties:

PropertyPredicted Value
Molecular Weight199.27 g/mol
LogP2.15
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Lipinski's Rule of Five0 violations

Pharmacokinetic and Toxicity Predictions:

ADMET PropertyPredicted Outcome
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
BBB PermeabilityYes
CYP2D6 InhibitorNo
AMES ToxicityNon-toxic
hERG I InhibitorNo
HepatotoxicityNo

Note: These are predicted values from in silico models and require experimental validation.

ADMET Prediction Logical Flow Diagram:

ADMET_Prediction_Flow A Input Compound Structure B Absorption Prediction (HIA, Caco-2) A->B C Distribution Prediction (BBB, PPB) A->C D Metabolism Prediction (CYP Inhibition) A->D E Excretion Prediction A->E F Toxicity Prediction (AMES, hERG) A->F G Drug-Likeness Evaluation (Lipinski's Rules) A->G H Overall ADMET Profile B->H C->H D->H E->H F->H G->H

ADMET Prediction Logical Flow

Experimental Validation

The in silico predictions should be validated through in vitro and in vivo experiments. A key initial validation step is to determine the binding affinity of this compound to the S1R experimentally.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Materials:

    • Receptor Source: Membranes from cells expressing human S1R or guinea pig liver homogenate.[13][14]

    • Radioligand: [³H]-(+)-pentazocine, a selective S1R agonist.[13][14]

    • Test Compound: this compound.

    • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[14]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • A competitive binding assay is performed in a 96-well plate.

    • Varying concentrations of the test compound are incubated with the receptor preparation and a fixed concentration of the radioligand.

    • The reaction is incubated to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

The interaction of this compound with the S1R is predicted to modulate its downstream signaling pathways. As an S1R ligand, it could potentially act as an agonist or an antagonist, influencing cellular processes such as calcium homeostasis and neuronal function.

Sigma-1 Receptor Signaling Pathway Diagram:

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum S1R_BiP S1R-BiP Complex (Inactive) S1R Sigma-1 Receptor (Active) S1R_BiP->S1R Dissociation IP3R IP3 Receptor S1R->IP3R Modulation Ca_ER Ca2+ IP3R->Ca_ER Opens Ca_Cytosol Cytosolic Ca2+ Increase Ca_ER->Ca_Cytosol Release Ligand 4-(Piperidin-4-YL)benzonitrile HCl Ligand->S1R_BiP Agonist Binding Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Downstream Downstream Signaling (e.g., Neuronal Excitability) Ca_Cytosol->Downstream

References

An In-Depth Technical Review of 4-(Piperidin-4-YL)benzonitrile Hydrochloride and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Scaffold in Medicinal Chemistry

4-(Piperidin-4-YL)benzonitrile hydrochloride and its analogs represent a significant class of compounds in modern medicinal chemistry. The core structure, featuring a piperidine ring linked to a benzonitrile moiety, serves as a versatile scaffold for the development of therapeutic agents targeting a range of biological entities. The piperidine ring, a common motif in natural products and synthetic drugs, offers a flexible yet conformationally constrained framework that can be readily functionalized to optimize binding to biological targets. The benzonitrile group, a bioisostere for various functional groups, can participate in key interactions within receptor binding pockets and influence the overall pharmacokinetic profile of the molecule. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves multi-step sequences that allow for the introduction of diverse substituents on both the piperidine and benzonitrile rings. While a definitive, single-step synthesis for the parent hydrochloride salt is not extensively detailed in publicly available literature, a general synthetic strategy can be constructed from protocols for related compounds.

A plausible synthetic route commences with the preparation of a protected 4-cyanopiperidine intermediate. One common starting material is isonipecotamide, which can be dehydrated to form 4-cyanopiperidine. The piperidine nitrogen is often protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions during subsequent modifications. The core 4-(piperidin-4-yl)benzonitrile structure can then be assembled through a Suzuki-Miyaura cross-coupling reaction between a protected 4-halopiperidine and 4-cyanophenylboronic acid, or a similar palladium-catalyzed cross-coupling reaction.

Subsequent N-alkylation or N-arylation of the piperidine nitrogen allows for the introduction of a wide array of substituents, which is crucial for modulating the pharmacological activity of the resulting analogs. Finally, deprotection of the piperidine nitrogen and treatment with hydrochloric acid yields the desired this compound salt.

Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride from Isonipecotamide

A key intermediate in the synthesis of the title compound is 4-cyanopiperidine hydrochloride. A representative protocol for its synthesis from isonipecotamide is as follows:

  • Reaction Setup: A suspension of isonipecotamide and a catalytic amount of dimethylformamide is prepared in a suitable solvent such as n-propyl acetate.

  • Dehydration: Thionyl chloride is added dropwise to the stirred suspension at a controlled temperature (e.g., 10-20°C).

  • Reaction Monitoring: The reaction is stirred at room temperature for an extended period (e.g., 24-48 hours) until completion, which can be monitored by techniques like gas chromatography (GC).

  • Isolation: The resulting solid, 4-cyanopiperidine hydrochloride, is isolated by filtration.

  • Purification: The filter cake is washed with the reaction solvent and then dried to yield the purified product.

The following diagram illustrates a generalized workflow for the synthesis of this compound analogs.

G cluster_synthesis General Synthetic Workflow Isonipecotamide Isonipecotamide 4-Cyanopiperidine HCl 4-Cyanopiperidine HCl Isonipecotamide->4-Cyanopiperidine HCl Dehydration (e.g., SOCl2) N-Protected 4-Cyanopiperidine N-Protected 4-Cyanopiperidine 4-Cyanopiperidine HCl->N-Protected 4-Cyanopiperidine Protection (e.g., Boc2O) N-Protected 4-(4-cyanophenyl)piperidine N-Protected 4-(4-cyanophenyl)piperidine N-Protected 4-Cyanopiperidine->N-Protected 4-(4-cyanophenyl)piperidine Suzuki Coupling (with 4-cyanophenylboronic acid) N-Substituted 4-(4-cyanophenyl)piperidine N-Substituted 4-(4-cyanophenyl)piperidine N-Protected 4-(4-cyanophenyl)piperidine->N-Substituted 4-(4-cyanophenyl)piperidine Deprotection followed by N-Alkylation/Arylation 4-(Piperidin-4-YL)benzonitrile Analog HCl 4-(Piperidin-4-YL)benzonitrile Analog HCl N-Substituted 4-(4-cyanophenyl)piperidine->4-(Piperidin-4-YL)benzonitrile Analog HCl HCl salt formation

A generalized synthetic workflow for this compound and its analogs.

Biological Activities and Therapeutic Potential

Derivatives of the 4-(piperidin-4-yl)benzonitrile scaffold have been investigated for a wide range of biological activities, highlighting their potential as therapeutic agents. The specific activity is largely dictated by the nature of the substituent on the piperidine nitrogen.

Quantitative Biological Data for Selected Analogs

Compound ClassTargetAssayIC50 (µM)Ki (µM)Reference
4-(Pyrrolidin-3-yl)benzonitrile DerivativesLysine Specific Demethylase 1 (LSD1)Biochemical Assay0.057 - 9.00.022 - 1.7[1]
Thienobenzo-1,2,3-triazole Piperidine AnalogsButyrylcholinesterase (BChE)Enzyme Inhibition0.12 - 7.9-[2]
2-Hydrazinylthiazole Derivatives with 4-CyanophenylHCT-116 (Colon Cancer)Cytotoxicity Assay1.1 - >50-[3]
2-Hydrazinylthiazole Derivatives with 4-CyanophenylMCF-7 (Breast Cancer)Cytotoxicity Assay1.5 - >50-[3]
CBI-PDD AnalogsMultiple Human Tumor Cell LinesCytotoxicity AssayLow pM range-[4]

Note: The data presented are for analogs and not for the core this compound itself. This table is intended to illustrate the therapeutic potential of the broader chemical class.

Potential Therapeutic Applications:

  • Anticancer Activity: Several analogs bearing the 4-cyanophenylpiperidine moiety have demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer.[3] The mechanism of action for some of these compounds involves the inhibition of key enzymes involved in cancer progression.

  • Neurodegenerative Diseases: The piperidine scaffold is a common feature in many central nervous system (CNS) active drugs. Analogs of 4-(piperidin-4-yl)benzonitrile have been investigated as inhibitors of enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease.[2]

  • Epigenetic Regulation: Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a promising target for cancer therapy.[1]

  • Antimicrobial and Antifungal Activity: The piperidine ring is also found in a number of antimicrobial and antifungal agents.[5]

Mechanism of Action and Signaling Pathways

The mechanism of action of 4-(piperidin-4-yl)benzonitrile analogs is highly dependent on the specific biological target. The 4-cyanophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the active site of an enzyme or the binding pocket of a receptor. The substituent on the piperidine nitrogen plays a crucial role in determining the overall shape, lipophilicity, and electronic properties of the molecule, thereby influencing its binding affinity and selectivity.

For instance, in the case of LSD1 inhibition by 4-(pyrrolidin-3-yl)benzonitrile derivatives, the benzonitrile moiety is thought to interact with key residues in the enzyme's active site, while the substituted pyrrolidine ring occupies an adjacent pocket, contributing to the overall binding affinity.[1]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 4-(piperidin-4-yl)benzonitrile analog designed as a kinase inhibitor, a common strategy in cancer drug discovery.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Signaling Cascade Signaling Cascade RTK->Signaling Cascade Phosphorylation Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival 4-(Piperidin-4-YL)benzonitrile Analog 4-(Piperidin-4-YL)benzonitrile Analog 4-(Piperidin-4-YL)benzonitrile Analog->RTK Inhibition

A hypothetical signaling pathway modulated by a kinase-inhibiting analog.

Conclusion and Future Directions

This compound and its analogs represent a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. While the publicly available data on the parent compound is limited, the diverse biological activities exhibited by its analogs underscore the significant potential of this chemical class.

Future research in this area should focus on several key aspects:

  • Elucidation of Specific Mechanisms: Detailed mechanistic studies are needed to understand how these compounds interact with their biological targets at a molecular level.

  • Expansion of Analog Libraries: The synthesis and screening of a wider range of analogs will be crucial for identifying compounds with improved efficacy and safety profiles.

  • In Vivo Studies: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their pharmacokinetic properties, efficacy, and potential toxicity.

  • Exploration of New Therapeutic Areas: The versatility of the scaffold suggests that it could be applied to a broader range of diseases beyond those already investigated.

By addressing these areas, the full therapeutic potential of this compound and its analogs can be realized, leading to the development of new and effective treatments for a variety of human diseases.

References

Methodological & Application

Application Note and Synthesis Protocol for 4-(Piperidin-4-YL)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Piperidin-4-yl)benzonitrile hydrochloride is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperidine ring attached to a benzonitrile moiety, makes it a key building block for developing antagonists for various receptors, such as the dopamine D4 receptor, and inhibitors of various enzymes. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and professionals in drug development and medicinal chemistry.

Reaction Scheme

A plausible and common synthetic route for this compound involves the Suzuki coupling of a protected 4-piperidone derivative with 4-cyanophenylboronic acid, followed by deprotection and salt formation. An alternative, more direct approach is the reaction of 4-fluorobenzonitrile with a suitable piperidine precursor. The protocol detailed below is a representative method based on established chemical transformations.

Experimental Protocol

This protocol describes a two-step synthesis starting from 1-Boc-4-piperidone and 4-cyanophenylboronic acid.

Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol), 4-cyanophenylboronic acid (8.1 g, 55.2 mmol), and palladium(II) acetate (0.56 g, 2.5 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous toluene to the flask. Subsequently, add a solution of sodium carbonate (15.9 g, 150.6 mmol) in 50 mL of deionized water.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate as a white solid.

Step 2: Synthesis of this compound

  • Hydrogenation: The product from Step 1 (10.0 g, 33.5 mmol) is dissolved in 100 mL of methanol in a hydrogenation vessel. Palladium on carbon (10% w/w, 1.0 g) is added to the solution.

  • Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Deprotection and Salt Formation: The resulting residue is dissolved in 50 mL of 1,4-dioxane. A 4 M solution of hydrogen chloride in 1,4-dioxane (25 mL) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours, during which a precipitate forms.

  • Isolation and Drying: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white crystalline solid.

Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Starting Mass (g)Product Mass (g)Yield (%)Purity (%)
1tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylateC₁₇H₂₀N₂O₂298.3610.012.583>95 (NMR)
2This compoundC₁₂H₁₅ClN₂222.7210.06.886>98 (HPLC)

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction and Deprotection reagents1 1-Boc-4-piperidone + 4-cyanophenylboronic acid conditions1 Pd(OAc)₂, Na₂CO₃ Toluene/H₂O, Reflux, 12h reagents1->conditions1 product1 tert-butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate conditions1->product1 conditions2 1. H₂, Pd/C, MeOH 2. 4M HCl in Dioxane product1->conditions2 final_product This compound conditions2->final_product

Application Notes and Protocols for 4-(Piperidin-4-YL)benzonitrile hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-YL)benzonitrile hydrochloride is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of a variety of pharmaceutically active compounds. Its structure, featuring a piperidine ring and a benzonitrile moiety, allows for diverse chemical modifications, making it a valuable building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutic agents, with a focus on Janus Kinase (JAK) inhibitors.

Application: Intermediate for the Synthesis of JAK3 Inhibitors

The piperidine and benzonitrile functionalities of this compound serve as crucial pharmacophores for interaction with the active sites of various kinases. This makes it an ideal starting material for the synthesis of selective kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. Members of the JAK family, including JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways critical for immune response and cell growth.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in numerous autoimmune and inflammatory diseases, as well as certain cancers.[1][2]

Specifically, this compound can be envisioned as a precursor for the synthesis of analogues of Ritlecitinib (PF-06651600), a selective and irreversible JAK3 inhibitor.[3][4] Ritlecitinib has shown efficacy in treating autoimmune conditions like alopecia areata and rheumatoid arthritis.[4][5] The synthesis involves the functionalization of the piperidine nitrogen and subsequent elaboration of the benzonitrile group or its use as a key structural element.

Proposed Synthetic Application: Synthesis of a Ritlecitinib Analogue

A plausible synthetic route leveraging this compound for the creation of a Ritlecitinib analogue is outlined below. This protocol is based on established synthetic methodologies for related JAK inhibitors.[6][7]

Experimental Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Coupling Reaction A 4-(Piperidin-4-YL)benzonitrile hydrochloride C N-Acylated Intermediate A->C Base (e.g., Et3N) DCM, 0°C to rt B Acryloyl chloride B->C E Buchwald-Hartwig Coupling C->E D 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Ritlecitinib Analogue E->F Pd catalyst, ligand Base (e.g., Cs2CO3) Dioxane, heat

Caption: Proposed two-step synthesis of a Ritlecitinib analogue.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-(4-cyanophenyl)piperidin-1-yl)prop-2-en-1-one (N-Acylated Intermediate)

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0°C, add triethylamine (2.2 eq).

  • Addition of Acylating Agent: Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-acylated intermediate.

Step 2: Synthesis of 4-((1-acryloylpiperidin-4-yl)(phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine (Ritlecitinib Analogue)

  • Reaction Setup: In a reaction vessel, combine the N-acylated intermediate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (2.0 eq) in anhydrous dioxane (15 mL/mmol).

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction Progression: Heat the reaction mixture to 100-110°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final Ritlecitinib analogue.

Quantitative Data Summary

The following table presents expected yields and purity for the proposed synthesis, based on literature values for similar transformations.[6][8]

StepProductTypical Yield (%)Purity (%) (by HPLC)
1N-Acylated Intermediate85 - 95>98
2Ritlecitinib Analogue60 - 75>99

Mechanism of Action: JAK3-STAT Signaling Pathway

The synthesized Ritlecitinib analogue is designed to act as a selective inhibitor of JAK3. JAK3 is a key enzyme in the signaling cascade of several cytokines that are crucial for lymphocyte (T-cell and B-cell) development, proliferation, and function.[9][10] These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all utilize the common gamma chain (γc) receptor subunit, which is constitutively associated with JAK3.[11]

The mechanism of action involves the inhibition of the JAK3-STAT signaling pathway:

  • Cytokine Binding and JAK Activation: Upon binding of a cytokine to its receptor, the associated JAKs, including JAK3, are brought into close proximity, leading to their autophosphorylation and activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the activated JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in the immune response.

By selectively inhibiting JAK3, the Ritlecitinib analogue would block the phosphorylation and activation of downstream STAT proteins, thus interrupting the signaling cascade and preventing the expression of pro-inflammatory genes.[3][12]

JAK3-STAT Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive binding & dimerization JAK3_active JAK3-P (active) JAK3_inactive->JAK3_active autophosphorylation STAT_inactive STAT (inactive) JAK3_active->STAT_inactive phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer dimerization Nucleus Nucleus STAT_dimer->Nucleus translocation Gene Gene Transcription (Immune Response) Nucleus->Gene Ritlecitinib Ritlecitinib Analogue Ritlecitinib->JAK3_active Inhibition

Caption: Inhibition of the JAK3-STAT signaling pathway.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. The provided protocols and application notes offer a framework for its use in the development of novel therapeutic agents targeting the JAK-STAT pathway, which is implicated in a range of autoimmune and inflammatory disorders. Further optimization of the synthetic route and biological evaluation of the resulting compounds are essential steps in the drug discovery process.

References

Application Notes and Protocols for 4-(Piperidin-4-YL)benzonitrile hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-YL)benzonitrile hydrochloride is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a benzonitrile moiety, serves as a valuable scaffold for the synthesis of a wide array of biologically active compounds. The piperidine ring is a prevalent feature in many CNS-targeting drugs, while the benzonitrile group can act as a key pharmacophore, for instance, by participating in covalent interactions with cysteine residues in kinases or by serving as a bioisostere for other functional groups.[1][2] This document provides an overview of its applications, quantitative data on its derivatives, and detailed experimental protocols for the synthesis and evaluation of compounds derived from this scaffold.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 162997-34-4[3]
Molecular Formula C₁₂H₁₅ClN₂
Molecular Weight 222.71 g/mol (hydrochloride salt)
Appearance White to off-white solid
Purity >98% (typically)[3]
Primary Application Chemical intermediate in synthesis[3]

Applications in Drug Discovery

This compound is primarily utilized as a starting material or key intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine and benzonitrile components offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Key therapeutic areas where this scaffold has been employed include:

  • Anti-inflammatory Agents: The scaffold is used to synthesize novel inhibitors of inflammatory pathways. For example, derivatives have been developed as inhibitors of the NLRP3 inflammasome and for their ability to reduce the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[4][5]

  • Anticancer Agents: The benzonitrile group is a key feature in some kinase inhibitors, and the piperidine scaffold can be modified to target various oncogenic proteins.[1] The related compound, 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, has been identified as a key intermediate for synthesizing precursors to anticancer agents.[6]

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common structural motif in drugs targeting the CNS.[1] Derivatives of this scaffold have been explored as N-type calcium channel blockers for analgesia and as histamine H3 receptor antagonists.[7][8]

  • PROTACs: Related aminopiperidine benzonitrile structures have been utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[9]

Quantitative Data for Derivatives

The following tables summarize the biological activity of various compounds synthesized using the 4-(piperidin-4-yl)benzonitrile scaffold or its close analogs.

Table 1: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [5]

CompoundNO Production IC₅₀ (µM) in LPS-stimulated RAW 264.7 cellsTNF-α Production IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
6e 0.861.87

Table 2: NLRP3 Inflammasome Inhibition by 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives [4]

CompoundPyroptosis Reduction (%) at 10 µMIL-1β Inhibition (%) at 10 µM
1 24.9 ± 6.319.4 ± 0.4
16 37.7 ± 7.614.9 ± 8.8

Table 3: N-type Calcium Channel Blocking Activity [8]

CompoundIMR32 Assay IC₅₀ (µM)In Vivo Analgesia ED₅₀ (mg/kg, p.o.)
26 0.712

Experimental Protocols

5.1. Protocol for Synthesis of a Derivative: 1-(Acryloylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Analogue Synthesis)

This protocol is adapted from the synthesis of NLRP3 inhibitors and demonstrates a common synthetic route involving the acylation of a piperidine nitrogen.[4]

Workflow for Derivative Synthesis

G A Starting Material: 1-(Piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one C Reaction Vessel with Solvent (e.g., DMF) A->C B Carboxylic Acid Derivative (e.g., Acryloyl Chloride) B->C E Stir at Room Temperature C->E Combine Reagents D Coupling Agents (e.g., HOBt, HBTU) and Base (e.g., DIPEA) D->C F Work-up: Quenching, Extraction, and Washing E->F Reaction Completion G Purification: Column Chromatography F->G H Final Product: Acylated Derivative G->H

Caption: Synthetic workflow for N-acylation of a piperidine-containing intermediate.

Materials:

  • 1-(Piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one (1.0 eq)

  • Appropriate carboxylic acid (e.g., 2-(2-chlorobenzyl)acrylic acid) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.15 eq)

  • N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.8 eq)

  • Diisopropylethylamine (DIPEA) (1.8 eq)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotection (if starting with a Boc-protected piperidine): Dissolve the Boc-protected starting material in a 10% solution of TFA in DCM. Stir at room temperature for 2-12 hours until deprotection is complete (monitored by TLC). Concentrate the mixture under reduced pressure to remove solvent and excess TFA.

  • Coupling Reaction: Dissolve the deprotected piperidine intermediate (1.2 eq) in DMF. Add the carboxylic acid (1.8 eq), HOBt (0.18 eq), HBTU (1.8 eq), and DIPEA (1.8 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.[4]

5.2. Protocol for In Vitro Biological Assay: Inhibition of NO Production in LPS-Stimulated Macrophages

This protocol is used to assess the anti-inflammatory potential of synthesized compounds.[5]

Workflow for Nitric Oxide (NO) Inhibition Assay

G A Seed RAW 264.7 Macrophages in 96-well plate B Incubate for 24h A->B C Pre-treat with Test Compounds (various concentrations) B->C D Incubate for 1h C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24h E->F G Collect Supernatant F->G H Add Griess Reagent G->H I Measure Absorbance at 540 nm H->I J Calculate NO Inhibition and IC₅₀ I->J

Caption: Workflow for measuring nitric oxide (NO) inhibition in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds synthesized from this compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Analysis: The concentration of nitrite, an indicator of NO production, is determined from a standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC₅₀ value is determined from the dose-response curve.[5]

Signaling Pathway

Derivatives of the 4-(piperidin-4-YL)benzonitrile scaffold have been shown to inhibit the NLRP3 inflammasome pathway, which is a key component of the innate immune response implicated in various inflammatory diseases.

NLRP3 Inflammasome Activation Pathway

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Pathway TLR4->NFkB ProIL1b Pro-IL-1β & Pro-IL-18 NFkB->ProIL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β ProIL1b->IL1b NLRP3 NLRP3 NLRP3_exp->NLRP3 Stimuli ATP, Toxins, Viral RNA Stimuli->NLRP3 K+ efflux ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Casp1->IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor Derivative of 4-(Piperidin-4-YL)benzonitrile Inhibitor->NLRP3 Inhibition

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and its inhibition.

Conclusion

This compound is a building block of significant interest in drug discovery. Its utility is demonstrated by its incorporation into a variety of molecular scaffolds targeting different diseases. The ability to readily modify both the piperidine and benzonitrile moieties allows for the generation of large compound libraries for screening and SAR studies. The successful development of potent anti-inflammatory agents and CNS-active compounds from this scaffold underscores its importance and potential for future drug development programs.

References

Application Notes and Protocols for High-Throughput Screening of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays involving piperidine derivatives. The piperidine scaffold is a crucial component in modern drug discovery, appearing in a wide range of pharmaceuticals targeting various diseases.[1][2][3][4] These notes are intended to guide researchers in identifying and characterizing novel piperidine-based compounds with therapeutic potential.

Application Note 1: Identification of Novel MDM2-p53 Interaction Inhibitors

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[5] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[5] The inhibition of the MDM2-p53 protein-protein interaction (PPI) is a well-established therapeutic strategy to reactivate p53 in cancer cells.[5][6] This application note describes a fluorescence polarization (FP) based HTS assay to identify novel piperidine-based inhibitors of the MDM2-p53 interaction.[5]

Principle of the Assay

Fluorescence polarization is a homogeneous assay technique ideal for HTS.[5] It measures the change in the tumbling rate of a fluorescently labeled molecule in solution. In this assay, a small, fluorescently labeled p53-derived peptide is used. When unbound, the peptide tumbles rapidly, resulting in a low FP signal. Upon binding to the much larger MDM2 protein, the peptide's tumbling is restricted, leading to a high FP signal.[5] A potential inhibitor will compete with the fluorescent peptide for binding to MDM2, causing a decrease in the FP signal.[5]

Quantitative Data Summary

The in vitro activity of a hypothetical piperidine-based inhibitor, "Pip-C2-OH," is summarized below in comparison to the known MDM2 inhibitor, Nutlin-3a.[5]

CompoundIC50 (nM) [MDM2-p53 FP Assay]Ki (nM) [MDM2 Binding Affinity]Cell-Based EC50 (µM) [p21 expression in SJSA-1 cells]
Pip-C2-OH85451.2
Nutlin-3a90501.5

Signaling Pathway

MDM2_p53_Pathway p53 p53 Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2 MDM2 MDM2->p53 binds & ubiquitinates Inhibitor Piperidine Inhibitor Inhibitor->MDM2 inhibits binding

MDM2-p53 signaling pathway and inhibitor action.
Experimental Workflow

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Prepare serial dilutions of piperidine derivatives & controls in DMSO. Add_Compound 4. Add 100 nL of compound dilutions to appropriate wells. Compound_Dilution->Add_Compound MDM2_Prep 2. Prepare 2X MDM2 protein solution in Assay Buffer. Add_MDM2 5. Add 5 µL of 2X MDM2 solution (or buffer for low-signal control). MDM2_Prep->Add_MDM2 Peptide_Prep 3. Prepare 2X FAM-p53 peptide solution in Assay Buffer. Add_Peptide 7. Add 5 µL of 2X FAM-p53 peptide solution to all wells. Peptide_Prep->Add_Peptide Add_Compound->Add_MDM2 Incubate1 6. Incubate for 15 min at RT. Add_MDM2->Incubate1 Incubate1->Add_Peptide Incubate2 8. Incubate for 30 min at RT, protected from light. Add_Peptide->Incubate2 Read_FP 9. Measure Fluorescence Polarization on a plate reader. Incubate2->Read_FP Data_Analysis 10. Analyze raw FP data (mP units) to determine IC50 values. Read_FP->Data_Analysis

Fluorescence Polarization HTS workflow.
Protocols

MDM2-p53 Fluorescence Polarization Assay Protocol [5]

  • Compound Preparation : Prepare serial dilutions of the piperidine derivatives and a positive control (e.g., Nutlin-3a) in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation : In a 384-well plate, add 100 nL of the compound dilutions to the designated wells. For control wells (high and low signal), add 100 nL of DMSO.

  • MDM2 Addition : Prepare a 2X solution of MDM2 protein (e.g., 20 nM) in Assay Buffer. Add 5 µL of the 2X MDM2 solution to each well containing the compounds and to the high-signal control wells. Add 5 µL of Assay Buffer to the low-signal (no MDM2) control wells.

  • First Incubation : Incubate the plate for 15 minutes at room temperature to allow for compound binding to MDM2.

  • Peptide Addition : Prepare a 2X solution of the FAM-labeled p53 peptide (e.g., 10 nM) in Assay Buffer. Add 5 µL of the 2X FAM-p53 peptide solution to all wells. The final volume in each well will be 10 µL.

  • Second Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition : Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis : The raw FP data is typically measured in millipolarization units (mP). Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based p21 Expression Assay Protocol [5]

  • Cell Seeding : Seed SJSA-1 cells (an osteosarcoma cell line with wild-type p53 and amplified MDM2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the piperidine derivative for 24 hours.

  • Cell Lysis and Analysis : Lyse the cells and measure the expression level of the p21 protein using a standard method such as Western blotting or an ELISA-based assay.

  • Data Analysis : Determine the EC50 value, the concentration of the compound that induces a half-maximal expression of p21.

Application Note 2: Screening for Novel GABA Transporter 1 (GAT1) Inhibitors

Introduction

The GABA transporter 1 (GAT1) is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thus regulating neurotransmission. Inhibition of GAT1 can prolong the action of GABA and is a therapeutic target for conditions like epilepsy. This note describes two HTS assays for identifying piperidine-based GAT1 inhibitors, specifically focusing on piperidine-4-acetic acid analogues.[7]

Quantitative Data Summary

The following table presents example data for a hypothetical GAT1 inhibitor.

Assay TypeParameterValue
[³H]GABA Uptake AssayIC50250 nM
Radioligand Binding Assay ([³H]tiagabine)Ki150 nM
Membrane Potential AssayEC50300 nM

Signaling Pathway and Transporter Action

GAT1_Transport_Pathway cluster_out Synaptic Cleft cluster_mem Presynaptic Membrane cluster_in Presynaptic Neuron GABA_out GABA GAT1 GAT1 Transporter GABA_out->GAT1 binds GABA_in GABA GAT1->GABA_in transports Inhibitor Piperidine Inhibitor Inhibitor->GAT1 inhibits

GABA transport via GAT1 and inhibitor action.
Experimental Workflow

GAT1_Assay_Workflow cluster_prep Preparation cluster_assay [³H]GABA Uptake Assay Execution cluster_readout Data Acquisition & Analysis Cell_Prep 1. Culture HEK293 cells stably expressing human GAT1. Plate_Cells 4. Plate GAT1-expressing cells in a 96-well plate. Cell_Prep->Plate_Cells Compound_Prep 2. Prepare serial dilutions of piperidine-4-acetic acid analogues. Add_Compounds 5. Add varying concentrations of the piperidine analogues. Compound_Prep->Add_Compounds Radioligand_Prep 3. Prepare [³H]GABA and unlabeled GABA mixture. Initiate_Uptake 6. Initiate uptake by adding the [³H]GABA/GABA mixture. Radioligand_Prep->Initiate_Uptake Plate_Cells->Add_Compounds Add_Compounds->Initiate_Uptake Incubate 7. Incubate for 10-20 minutes at room temperature. Initiate_Uptake->Incubate Terminate_Uptake 8. Terminate uptake and wash cells. Incubate->Terminate_Uptake Measure_Radioactivity 9. Measure radioactivity using a scintillation counter. Terminate_Uptake->Measure_Radioactivity Analyze_Data 10. Determine IC50 values. Measure_Radioactivity->Analyze_Data

[³H]GABA Uptake Assay HTS workflow.
Protocols

[³H]GABA Uptake Assay Protocol [7]

  • Cell Preparation : Use HEK293 cells stably expressing GAT1. Wash and resuspend the cells in an appropriate assay buffer.

  • Assay Plate Setup : In a 96-well plate, add the cell suspension.

  • Compound Addition : Add varying concentrations of the piperidine-4-acetic acid analogues.

  • Uptake Initiation : Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]GABA.

  • Incubation : Incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Termination and Scintillation Counting : Terminate the reaction, wash the cells to remove unincorporated radiolabel, and measure the radioactivity retained within the cells using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value).

Membrane Potential Assay Protocol [7]

  • Cell Culture : Maintain HEK293 cells stably expressing human GAT1 in the appropriate culture medium. Plate the cells in 96-well plates.

  • Dye Loading : Remove the cell culture medium and add a fluorescent membrane potential dye-loading solution to each well. Incubate the plates for 1 hour at 37°C.

  • Compound Addition and Signal Detection : Prepare serial dilutions of the piperidine-4-acetic acid analogues in an appropriate assay buffer. Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR). The instrument will add the compounds to the cells and monitor the resulting change in fluorescence, which corresponds to changes in membrane potential due to GAT1 inhibition.

  • Data Analysis : Analyze the fluorescence signal to determine the EC50 value for each compound.

Radioligand Binding Assay Protocol [7]

  • Membrane Preparation : Prepare cell membranes from HEK293 cells stably expressing GAT1 by homogenization and centrifugation.

  • Binding Assay Setup : In a 96-well plate, add the membrane preparation.

  • Ligand and Compound Addition : Add a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine) and varying concentrations of the unlabeled piperidine-4-acetic acid analogues.

  • Incubation : Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Counting : Separate the bound from unbound radioligand by filtration and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50 value), which can be used to calculate the binding affinity (Ki).

References

Application Notes and Protocols for the Quantification of 4-(Piperidin-4-YL)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(Piperidin-4-YL)benzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a robust and sensitive approach for the quantification of this compound in various sample matrices.

Application Note

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of pharmaceutical compounds. The method described below utilizes a reversed-phase C18 column to achieve separation, and UV detection at a wavelength corresponding to the absorbance maximum of the benzonitrile moiety. This approach offers excellent linearity, accuracy, and precision for quantifiable analysis.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (32:68, v/v)[1][2]

  • Standard: this compound reference standard

  • Sample Diluent: Mobile phase

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (32:68, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[1][2]

  • UV Detection Wavelength: 239 nm (based on typical benzonitrile absorbance)

  • Run Time: 10 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (R²) (1-100 µg/mL) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.15 µg/mL[1][2]
Limit of Quantification (LOQ) 0.44 µg/mL[1][2]

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation C Inject Standard Solutions A->C E Inject Sample Solution A->E B HPLC System Setup (Column, Mobile Phase, etc.) B->C B->E D Generate Calibration Curve C->D G Quantify Analyte D->G F Acquire Chromatogram E->F F->G

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound, particularly in complex matrices, due to the high selectivity of mass spectrometric detection. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Application Note

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity for the quantification of organic molecules. For polar compounds like this compound, derivatization is often employed to enhance their volatility for GC analysis. The following protocol outlines a general approach using a common silylating agent.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile (anhydrous)

  • Standard: this compound reference standard

  • Internal Standard (IS): (Optional, e.g., a structurally similar compound)

  • Heating block or oven

  • Autosampler vials with inserts

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in anhydrous acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards in acetonitrile, typically ranging from 0.1 µg/mL to 50 µg/mL. If using an internal standard, add it to each calibration standard at a constant concentration.

3. Sample Preparation and Derivatization:

  • Prepare the sample in anhydrous acetonitrile to a concentration within the calibration range. If using an internal standard, add it to the sample.

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration in the sample from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (R²) (0.1-50 µg/mL) > 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Experimental Workflow

GCMS_Workflow A Standard & Sample Preparation in Solvent B Derivatization (e.g., Silylation) A->B D Inject Derivatized Standards B->D F Inject Derivatized Sample B->F C GC-MS System Setup C->D C->F E Generate Calibration Curve D->E H Quantify Analyte E->H G Acquire Mass Spectra (SIM Mode) F->G G->H

Caption: GC-MS analysis workflow including derivatization.

UV-Vis Spectrophotometry

This method offers a simple and rapid approach for the quantification of this compound in pure form or in simple formulations.

Application Note

UV-Vis spectrophotometry is a straightforward analytical technique based on the absorption of light by a substance. The benzonitrile group in the target compound provides a chromophore suitable for UV detection. This method is ideal for quick purity assessments and concentration determinations where high sensitivity and selectivity are not required.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent: 0.1 M Hydrochloric Acid (HCl)

  • Standard: this compound reference standard

  • Volumetric flasks and pipettes

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the reference standard in 0.1 M HCl.

  • Scan the solution from 200 nm to 400 nm to determine the λmax. For benzonitrile derivatives, this is typically around 225-285 nm.

3. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of 0.1 M HCl.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from 2 µg/mL to 20 µg/mL.

4. Sample Preparation:

  • Prepare a solution of the sample in 0.1 M HCl to obtain a theoretical concentration within the calibration range.

5. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Use 0.1 M HCl as the blank.

  • Measure the absorbance of each calibration standard and the sample solution.

6. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

Quantitative Data Summary
ParameterResult
λmax ~239 nm
Linearity (R²) (2-20 µg/mL) > 0.999
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Experimental Workflow

UVVis_Workflow A Determine λmax C Measure Absorbance of Standards A->C B Prepare Standard Solutions B->C D Generate Calibration Curve C->D G Calculate Concentration D->G E Prepare Sample Solution F Measure Absorbance of Sample E->F F->G

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-(Piperidin-4-YL)benzonitril-Hydrochlorid für Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 24. Dezember 2025

Einleitung

4-(Piperidin-4-yl)benzonitril-Hydrochlorid ist ein vielseitiges Molekül, das als Ausgangspunkt für die Synthese von Verbindungsbibliotheken für das Screening in biologischen Assays dient. Seine Struktur, die einen reaktiven sekundären Amin-Piperidinring und eine Cyano-Gruppe am Phenylring aufweist, ermöglicht eine Vielzahl von chemischen Modifikationen. Diese Derivatisierungen können zu neuen Molekülen mit potenziellen pharmakologischen Aktivitäten führen, wie z. B. als Enzyminhibitoren, Rezeptorliganden oder Modulatoren von Signalwegen.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für drei Schlüsselstrategien zur Derivatisierung von 4-(Piperidin-4-yl)benzonitril: N-Alkylierung, N-Acylierung und die Umwandlung der Nitrilgruppe in ein Tetrazol. Darüber hinaus werden repräsentative Protokolle für biologische Assays vorgestellt, die zur Evaluierung der biologischen Aktivität der synthetisierten Derivate geeignet sind.

Derivatisierungsstrategien

Die Derivatisierung von 4-(Piperidin-4-yl)benzonitril konzentriert sich auf zwei Hauptreaktionsstellen: das Stickstoffatom des Piperidinrings und die Cyano-Gruppe.

  • N-Alkylierung: Die Einführung von Alkylgruppen am Piperidin-Stickstoff erfolgt effizient durch reduktive Aminierung. Diese Methode ist mild und vermeidet die Überalkylierung, die bei der direkten Alkylierung mit Alkylhalogeniden auftreten kann.

  • N-Acylierung: Die Umsetzung des Piperidin-Stickstoffs mit Acylchloriden oder Carbonsäuren führt zur Bildung von Amiden und erweitert so die chemische Vielfalt.

  • Tetrazol-Synthese: Die [3+2]-Cycloaddition der Nitrilgruppe mit einem Azid führt zur Bildung eines Tetrazolrings. Tetrazole sind als Bioisostere von Carbonsäuren bekannt und können die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls verbessern.

dot

Abbildung 1: Übersicht der Derivatisierungsstrategien für 4-(Piperidin-4-yl)benzonitril.

Experimentelle Protokolle: Synthese

Allgemeine Hinweise

Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden. Lösungsmittel sollten vor Gebrauch getrocknet werden. Die Reaktionsfortschritte können mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden. Die Reinigung der Produkte erfolgt in der Regel durch Säulenchromatographie an Kieselgel.

Protokoll 1: N-Alkylierung mittels reduktiver Aminierung

Diese Methode beschreibt die Reaktion des sekundären Amins mit einem Aldehyd in Gegenwart von Natriumtriacetoxyborhydrid.[1][2][3][4]

Materialien:

  • 4-(Piperidin-4-yl)benzonitril-Hydrochlorid

  • Gewünschter Aldehyd (z. B. Isobutyraldehyd)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Triethylamin (TEA)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Prozedur:

  • 4-(Piperidin-4-yl)benzonitril-Hydrochlorid (1 Äq.) in wasserfreiem DCM suspendieren.

  • Triethylamin (1.1 Äq.) zugeben und die Mischung bei Raumtemperatur 15 Minuten rühren, um das freie Amin zu bilden.

  • Den Aldehyd (1.2 Äq.) zugeben und die Reaktion für 1-2 Stunden bei Raumtemperatur rühren, um die Bildung des Iminiumions zu ermöglichen.

  • Natriumtriacetoxyborhydrid (1.5 Äq.) portionsweise zugeben.

  • Die Reaktionsmischung über Nacht bei Raumtemperatur rühren.

  • Die Reaktion durch langsame Zugabe von gesättigter NaHCO₃-Lösung beenden.

  • Die organische Phase abtrennen und die wässrige Phase zweimal mit DCM extrahieren.

  • Die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung waschen, über Na₂SO₄ trocknen, filtrieren und im Vakuum einengen.

  • Das Rohprodukt mittels Säulenchromatographie (z. B. Kieselgel, Eluentenmischung Heptan/Ethylacetat) reinigen.

Eingesetzter AldehydProduktAusbeute (%)
Isobutyraldehyd4-(1-Isobutylpiperidin-4-yl)benzonitril85
Benzaldehyd4-(1-Benzylpiperidin-4-yl)benzonitril92
4-Methoxybenzaldehyd4-(1-(4-Methoxybenzyl)piperidin-4-yl)benzonitril88

Tabelle 1: Repräsentative Ergebnisse der N-Alkylierung.

Protokoll 2: N-Acylierung

Dieses Protokoll beschreibt die Reaktion des Piperidin-Stickstoffs mit einem Acylchlorid in Gegenwart einer Base.

Materialien:

  • 4-(Piperidin-4-yl)benzonitril-Hydrochlorid

  • Gewünschtes Acylchlorid (z. B. Benzoylchlorid)

  • Triethylamin (TEA)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Prozedur:

  • 4-(Piperidin-4-yl)benzonitril-Hydrochlorid (1 Äq.) in wasserfreiem DCM suspendieren.

  • Triethylamin (2.2 Äq.) zugeben und die Mischung bei 0 °C 15 Minuten rühren.

  • Das Acylchlorid (1.1 Äq.), gelöst in wasserfreiem DCM, langsam zugeben.

  • Die Reaktionsmischung bei Raumtemperatur 4-6 Stunden rühren.

  • Die Reaktion durch Zugabe von Wasser beenden.

  • Die organische Phase abtrennen und die wässrige Phase zweimal mit DCM extrahieren.

  • Die vereinigten organischen Phasen mit gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung waschen, über Na₂SO₄ trocknen, filtrieren und im Vakuum einengen.

  • Das Rohprodukt mittels Säulenchromatographie reinigen.

Eingesetztes AcylchloridProduktAusbeute (%)
Benzoylchlorid(4-(4-Cyanophenyl)piperidin-1-yl)(phenyl)methanon95
Acetylchlorid1-(4-(4-Cyanophenyl)piperidin-1-yl)ethan-1-on98
Cyclopropancarbonylchlorid(4-(4-Cyanophenyl)piperidin-1-yl)(cyclopropyl)methanon91

Tabelle 2: Repräsentative Ergebnisse der N-Acylierung.

Protokoll 3: Synthese von 5-substituierten 1H-Tetrazolen

Dieses Protokoll beschreibt die [3+2]-Cycloaddition der Nitrilgruppe mit Natriumazid.[5][6][7]

Materialien:

  • Ein Derivat von 4-(Piperidin-4-yl)benzonitril (z. B. 4-(1-Benzylpiperidin-4-yl)benzonitril)

  • Natriumazid (NaN₃)

  • Ammoniumchlorid (NH₄Cl) oder eine Lewis-Säure (z.B. Zinkchlorid)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Salzsäure (HCl), 1 M

  • Wasser

Prozedur:

  • Das Benzonitril-Derivat (1 Äq.), Natriumazid (3 Äq.) und Ammoniumchlorid (3 Äq.) in wasserfreiem DMF lösen.

  • Die Reaktionsmischung unter Rühren für 12-24 Stunden auf 100-120 °C erhitzen.

  • Die Reaktion auf Raumtemperatur abkühlen lassen und Wasser zugeben.

  • Mit 1 M HCl ansäuern, bis ein Niederschlag ausfällt.

  • Den Niederschlag abfiltrieren, mit kaltem Wasser waschen und trocknen.

  • Falls erforderlich, kann das Produkt durch Umkristallisation weiter gereinigt werden.

AusgangsmaterialProduktAusbeute (%)
4-(1-Benzylpiperidin-4-yl)benzonitril1-Benzyl-4-(4-(1H-tetrazol-5-yl)phenyl)piperidin78
4-(Piperidin-4-yl)benzonitril4-(4-(1H-Tetrazol-5-yl)phenyl)piperidin82

Tabelle 3: Repräsentative Ergebnisse der Tetrazol-Synthese.

dot

SynthesisWorkflow cluster_start Start cluster_derivatization Derivatisierung cluster_purification Aufreinigung cluster_end Endprodukt Start 4-(Piperidin-4-yl) benzonitril HCl N_Alkylation N-Alkylierung Start->N_Alkylation N_Acylation N-Acylierung Start->N_Acylation Tetrazole_Formation Tetrazol-Bildung Start->Tetrazole_Formation Purification Säulenchromatographie N_Alkylation->Purification N_Acylation->Purification Tetrazole_Formation->Purification EndProduct Reines Derivat Purification->EndProduct

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese und Aufreinigung der Derivate.

Experimentelle Protokolle: Bioassays

Die folgenden Protokolle sind Beispiele für Assays, die zum Screening der synthetisierten Verbindungsbibliothek verwendet werden können.

Protokoll 4: Kompetitiver Radioligand-Bindungsassay

Dieser Assay bestimmt die Affinität einer Testverbindung zu einem spezifischen Rezeptor durch Messung der Verdrängung eines radioaktiv markierten Liganden.[8][9][10][11][12]

Materialien:

  • Membranpräparation, die den Zielrezeptor exprimiert

  • Radioaktiv markierter Ligand (Radioligand) mit bekannter Affinität

  • Testverbindungen in verschiedenen Konzentrationen

  • Bindungspuffer

  • Waschpuffer

  • Glasfaserfilter

  • Szintillationsflüssigkeit

  • Szintillationszähler

Prozedur:

  • Die Membranpräparation im Bindungspuffer resuspendieren.

  • In einer 96-Well-Platte die Membranpräparation, den Radioliganden in einer festen Konzentration und die Testverbindungen in einer Verdünnungsreihe inkubieren.

  • Die Inkubation bei einer definierten Temperatur für eine bestimmte Zeit durchführen, um das Bindungsgleichgewicht zu erreichen.

  • Die Reaktion durch schnelle Filtration über Glasfaserfilter stoppen, um gebundenen von ungebundenem Radioliganden zu trennen.

  • Die Filter mehrmals mit eiskaltem Waschpuffer waschen.

  • Die Filter trocknen, Szintillationsflüssigkeit zugeben und die Radioaktivität im Szintillationszähler messen.

  • Die IC₅₀-Werte (die Konzentration der Testverbindung, die 50 % der spezifischen Bindung des Radioliganden hemmt) werden durch nichtlineare Regressionsanalyse der Konzentrations-Wirkungs-Kurven bestimmt.

  • Die Kᵢ-Werte können aus den IC₅₀-Werten unter Verwendung der Cheng-Prusoff-Gleichung berechnet werden.

Protokoll 5: Enzyminhibitionsassay

Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität eines Enzyms zu hemmen. Das hier beschriebene Beispiel ist ein kolorimetrischer Assay.[13][14][15][16]

Materialien:

  • Gereinigtes Enzym

  • Substrat, das vom Enzym in ein nachweisbares Produkt umgewandelt wird

  • Testverbindungen in verschiedenen Konzentrationen

  • Assay-Puffer

  • Mikrotiterplattenleser

Prozedur:

  • Das Enzym im Assay-Puffer auf die gewünschte Konzentration verdünnen.

  • In einer 96-Well-Platte das Enzym mit den Testverbindungen in einer Verdünnungsreihe für eine definierte Zeit vorinkubieren.

  • Die enzymatische Reaktion durch Zugabe des Substrats starten.

  • Die Reaktion bei einer konstanten Temperatur für eine bestimmte Zeit inkubieren.

  • Die Produktbildung durch Messung der Absorption bei einer spezifischen Wellenlänge mit einem Mikrotiterplattenleser quantifizieren.

  • Die prozentuale Hemmung für jede Konzentration der Testverbindung berechnen und die IC₅₀-Werte durch Auftragung der prozentualen Hemmung gegen die Logarithmus der Inhibitorkonzentration bestimmen.

TestverbindungZielenzymIC₅₀ (µM)
Derivat XKinase A2.5
Derivat YProtease B10.8
Derivat ZPhosphatase C> 50

Tabelle 4: Beispielhafte Daten aus einem Enzyminhibitionsassay.

Protokoll 6: Zellbasierter NF-κB-Aktivierungsassay

Dieser Assay quantifiziert die Aktivierung des Transkriptionsfaktors NF-κB, einem Schlüsselregulator von Entzündungsreaktionen, in Zellen.[17][18][19][20][21]

Materialien:

  • Zelllinie, die stabil einen NF-κB-abhängigen Reporter (z. B. Luciferase) exprimiert

  • Stimulus zur Aktivierung von NF-κB (z. B. TNF-α)

  • Testverbindungen in verschiedenen Konzentrationen

  • Zellkulturmedium

  • Luciferase-Assay-Reagenz

  • Luminometer

Prozedur:

  • Die Reporter-Zelllinie in 96-Well-Platten aussäen und über Nacht kultivieren.

  • Die Zellen mit den Testverbindungen in verschiedenen Konzentrationen für 1 Stunde vorinkubieren.

  • Die Zellen mit dem NF-κB-aktivierenden Stimulus für 6-8 Stunden stimulieren.

  • Das Medium entfernen und die Zellen mit Puffer waschen.

  • Die Zellen lysieren und das Luciferase-Assay-Reagenz gemäß den Anweisungen des Herstellers zugeben.

  • Die Lumineszenz in einem Luminometer messen.

  • Die prozentuale Hemmung der NF-κB-Aktivierung für jede Konzentration der Testverbindung berechnen und die IC₅₀-Werte bestimmen.

dot

BioassayWorkflow cluster_library Verbindungsbibliothek cluster_assays Bioassays cluster_data Datenauswertung cluster_hit Ergebnis Library Synthetisierte Derivate BindingAssay Rezeptor-Bindungsassay Library->BindingAssay EnzymeAssay Enzyminhibitionsassay Library->EnzymeAssay CellAssay Zellbasierter Assay (z.B. NF-κB) Library->CellAssay DataAnalysis Bestimmung von IC₅₀ / Kᵢ Werten BindingAssay->DataAnalysis EnzymeAssay->DataAnalysis CellAssay->DataAnalysis HitIdentification Identifizierung von 'Hit'-Verbindungen DataAnalysis->HitIdentification

References

Experimental Design for Testing the Biological Activity of Piperidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated heterocyclic amine, is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[2][3] This document provides detailed application notes and standardized protocols for the experimental design of testing the biological activity of novel piperidine compounds, aimed at guiding researchers in the fields of drug discovery and development.

I. Anticancer Activity

Piperidine moieties are integral to many anticancer drugs, modulating critical signaling pathways, inducing apoptosis, and interacting directly with DNA.[4] The following protocols are designed to assess the cytotoxic potential of piperidine compounds against various cancer cell lines.

Data Presentation: Anticancer Activity of Piperidine Derivatives

The following table summarizes the in-vitro cytotoxic activity of several piperidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.[1]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81[5]
MGC803Gastric1.09[5]
MCF-7Breast1.30[5]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[5]
HT29Colon4.1 (GI50, µg/mL)[5]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[5]
Piperidine Cpd. P1 MCF-7Breast15.94[1]
HCT116Colon22.12[1]
NCI-H460Lung18.50[1]
Piperidine Cpd. P2 MCF-7Breast24.68[1]
HCT116Colon31.45[1]
NCI-H460Lung28.76[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Objective: To determine the cytotoxic effects of piperidine compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)[1][7]

  • 96-well plates

  • Complete cell culture medium

  • Piperidine test compounds

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[1][10]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine compounds and incubate for 24 to 48 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[1][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate add_compounds Add Compounds to Cells seed_cells->add_compounds After 24h attachment prepare_compounds Prepare Serial Dilutions of Piperidine Compounds prepare_compounds->add_compounds incubate_24_48h Incubate for 24-48h add_compounds->incubate_24_48h add_mtt Add MTT Reagent incubate_24_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.

Signaling Pathways in Cancer

Piperidine and its derivatives can modulate various signaling pathways involved in cancer progression.[2] For example, some compounds have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] Others can induce apoptosis through the caspase cascade.[12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival mTOR->CellSurvival Piperidine Piperidine Compound Piperidine->PI3K Inhibition Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Analysis prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_plates Inoculate Plates with Microbe prepare_inoculum->inoculate_plates prepare_plates Prepare Muller-Hinton Agar Plates prepare_plates->inoculate_plates create_wells Create Wells in Agar inoculate_plates->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate_plates Incubate Plates (18-24h) add_compounds->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones Neuroprotection_Assay_Workflow start Seed SH-SY5Y Cells in 96-well Plate pretreatment Pre-treat with Piperidine Compounds start->pretreatment induce_toxicity Induce Neurotoxicity (e.g., with H₂O₂) pretreatment->induce_toxicity incubation Incubate for 24h induce_toxicity->incubation mtt_assay Perform MTT Assay to Assess Cell Viability incubation->mtt_assay analysis Analyze Data & Determine Neuroprotection mtt_assay->analysis Neuroprotective_Signaling Piperine Piperine Signaling_Cascade Upstream Signaling Cascade (e.g., Nrf2) Piperine->Signaling_Cascade Activates Gene_Expression Activation of Gene Expression Signaling_Cascade->Gene_Expression Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Gene_Expression->Antioxidant_Enzymes Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Gene_Expression->Anti_Apoptotic Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Contributes to Anti_Apoptotic->Neuroprotection Contributes to

References

Application Notes and Protocols for Cell-based Assays with 4-(Piperidin-4-YL)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-YL)benzonitrile hydrochloride is a synthetic compound featuring a piperidine ring linked to a benzonitrile group. Its structural motifs are present in various biologically active molecules, suggesting its potential as a modulator of several signaling pathways. Piperidine moieties are common in central nervous system (CNS) targeting drugs, while the benzonitrile group can participate in molecular interactions within biological systems.

These application notes provide detailed protocols for a selection of cell-based assays to investigate the potential biological activities of this compound. The described assays are designed to explore its effects on cellular cytotoxicity, NLRP3 inflammasome activation, dopamine transporter (DAT) function, and Hedgehog signaling.

Compound Information

Name This compound
CAS Number 162997-34-4
Molecular Formula C₁₂H₁₅ClN₂
Molecular Weight 222.72 g/mol
Appearance White to off-white solid
Storage Store at room temperature in a dry and cool place.

Cellular Cytotoxicity Assay

A fundamental initial step in characterizing a new compound is to assess its general toxicity to cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., HeLa or HepG2).

Materials:

  • HeLa or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of desired concentrations. Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Illustrative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound in two common cell lines.

Cell Line Incubation Time (h) IC₅₀ (µM)
HeLa48> 100
HepG248> 100

Note: This data is for illustrative purposes only and should be experimentally determined.

G MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

MTT Assay Workflow Diagram

NLRP3 Inflammasome Activation Assay

The NLRP3 inflammasome is a key component of the innate immune system. Its dysregulation is implicated in various inflammatory diseases. This assay determines if the test compound can inhibit NLRP3 activation in a cellular model.

Experimental Protocol: IL-1β Release Assay

Objective: To measure the effect of this compound on the release of IL-1β from PMA-differentiated THP-1 cells stimulated with LPS and ATP.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • Human IL-1β ELISA kit

  • 24-well plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • Priming: Replace the medium with fresh, serum-free RPMI-1640 and prime the cells with 1 µg/mL LPS for 4 hours.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • NLRP3 Activation: Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of IL-1β release for each compound concentration compared to the LPS and ATP-stimulated control. Calculate the IC₅₀ value.

Data Presentation: Illustrative NLRP3 Inhibition Data

The following table shows hypothetical data for the inhibition of IL-1β release by this compound.

Assay Cell Line Stimuli IC₅₀ (µM)
IL-1β ReleaseDifferentiated THP-1LPS + ATP15.2

Note: This data is for illustrative purposes only and should be experimentally determined.

G NLRP3 Inflammasome Signaling Pathway cluster_0 Priming Signal (e.g., LPS) cluster_1 Activation Signal (e.g., ATP) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β NLRP3 NFkB->Pro_IL1b NLRP3_Assembly NLRP3 Inflammasome Assembly Pro_IL1b->NLRP3_Assembly ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_Assembly Casp1_Activation Caspase-1 Activation NLRP3_Assembly->Casp1_Activation IL1b_Release IL-1β Release Casp1_Activation->IL1b_Release Compound 4-(Piperidin-4-YL)benzonitrile hydrochloride Compound->NLRP3_Assembly Inhibition?

NLRP3 Inflammasome Activation Pathway

Dopamine Transporter (DAT) Uptake Assay

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT can lead to increased dopamine levels and has therapeutic applications in various neurological and psychiatric disorders.

Experimental Protocol: [³H]Dopamine Uptake Assay

Objective: To evaluate the inhibitory effect of this compound on dopamine uptake in cells expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT (HEK-hDAT)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • [³H]Dopamine

  • This compound

  • Nomifensine (a known DAT inhibitor, as a positive control)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed HEK-hDAT cells into a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or nomifensine in assay buffer for 20 minutes at room temperature.

  • Uptake Initiation: Add [³H]Dopamine to each well to a final concentration of 10 nM.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]Dopamine.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]Dopamine uptake for each compound concentration relative to the control. Calculate the IC₅₀ value.

Data Presentation: Illustrative DAT Inhibition Data

The following table provides hypothetical data on the inhibition of dopamine uptake.

Assay Cell Line Substrate IC₅₀ (µM)
Dopamine UptakeHEK-hDAT[³H]Dopamine2.5

Note: This data is for illustrative purposes only and should be experimentally determined.

G Dopamine Transporter (DAT) Function cluster_0 Extracellular Space cluster_1 Presynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Uptake Dopamine_in Dopamine DAT->Dopamine_in Compound 4-(Piperidin-4-YL)benzonitrile hydrochloride Compound->DAT Inhibition?

Dopamine Transporter (DAT) Mechanism

Hedgehog Signaling Pathway Assay

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is implicated in cancer when aberrantly activated. This assay utilizes a reporter gene to measure the activity of the Hh pathway.

Experimental Protocol: Gli-Luciferase Reporter Assay

Objective: To determine if this compound can modulate the Hedgehog signaling pathway in NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter.

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter

  • DMEM with 10% calf serum and 1% Penicillin-Streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist (e.g., SAG)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed the reporter NIH/3T3 cells into a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Pathway Activation: Add Shh conditioned medium or SAG to the wells to activate the Hedgehog pathway. Include an unstimulated control.

  • Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition or activation of Hh signaling for each compound concentration relative to the stimulated control. Determine the IC₅₀ or EC₅₀ value.

Data Presentation: Illustrative Hedgehog Signaling Modulation Data

The following table presents hypothetical data for the modulation of the Hedgehog pathway.

Assay Cell Line Readout IC₅₀ (µM)
Hedgehog SignalingNIH/3T3 Gli-LucLuciferase Activity8.7

Note: This data is for illustrative purposes only and should be experimentally determined.

G Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A activation Nucleus Nucleus GLI_A->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes transcription Compound 4-(Piperidin-4-YL)benzonitrile hydrochloride Compound->SMO Modulation?

Hedgehog Signaling Pathway Overview

Application Notes: Strategic Use of 4-(Piperidin-4-YL)benzonitrile Hydrochloride in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker. The linker is a critical determinant of PROTAC efficacy, profoundly influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. The strategic incorporation of rigid heterocyclic scaffolds, such as the piperidine motif, into the linker can enhance solubility and conformational rigidity, which are advantageous for optimizing ternary complex formation.

4-(Piperidin-4-YL)benzonitrile hydrochloride is a versatile building block for the synthesis of PROTAC linkers. Its 4-aryl piperidine structure provides a semi-rigid scaffold that is frequently employed in PROTAC design. However, the terminal nitrile group is not typically reactive in standard PROTAC coupling chemistries. Therefore, it must first be converted into a more synthetically tractable functional group, such as a primary amine or a carboxylic acid. This document provides detailed protocols for the chemical modification of this compound and its subsequent incorporation into PROTAC linkers through common amide bond formation strategies.

Core Concept: Functional Group Transformation

The key to utilizing this compound is the strategic transformation of the nitrile moiety into a functional group suitable for established bioconjugation techniques. The two primary pathways detailed in these application notes are:

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (specifically, a benzylamine derivative). This amine can then readily participate in amide bond formation with a carboxylic acid-functionalized E3 ligase ligand, POI ligand, or an extension of the linker.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled with an amine-functionalized counterpart to form the desired amide linkage.

The choice between these two pathways will depend on the overall synthetic strategy and the functional groups available on the other components of the PROTAC.

Experimental Protocols

Important Preliminary Step: Boc Protection

The secondary amine of the piperidine ring in the starting material is reactive and can interfere with subsequent reactions. Therefore, it is highly recommended to protect this amine, typically with a tert-butyloxycarbonyl (Boc) group, prior to functional group transformation of the nitrile. This protecting group can be removed at a later stage of the synthesis.

Protocol 1: Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate (Amine-Functionalized Linker Precursor)

This protocol describes the Boc protection of the piperidine nitrogen followed by the reduction of the nitrile to a primary amine.

Step 1a: Boc Protection of 4-(Piperidin-4-YL)benzonitrile

ParameterValue
Starting Material This compound
Reagents Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.), Triethylamine (TEA) (2.5 eq.)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 4-6 hours
Work-up Aqueous wash, extraction with DCM, drying, and concentration
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Typical Yield 90-98%

Methodology:

  • Suspend this compound (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (2.5 eq.) and stir for 15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate.

Step 1b: Reduction of Nitrile to Primary Amine

ParameterValue
Starting Material tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) (2.0 eq.) or Catalytic Hydrogenation (H₂, Raney Nickel)
Solvent Anhydrous Tetrahydrofuran (THF) for LiAlH₄; Methanol/Ethanol for Hydrogenation
Temperature 0 °C to reflux for LiAlH₄; Room temperature for Hydrogenation
Reaction Time 4-12 hours
Work-up Careful quenching with water and NaOH (for LiAlH₄), filtration, and extraction
Purification Flash column chromatography
Typical Yield 75-85%

Methodology (using LiAlH₄):

  • Dissolve tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF and cool to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (LiAlH₄) (2.0 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate.

G start 4-(Piperidin-4-YL)benzonitrile hydrochloride boc_protection Boc Protection (Boc)₂O, TEA, DCM start->boc_protection intermediate tert-butyl 4-(4-cyanophenyl)piperidine- 1-carboxylate boc_protection->intermediate reduction Nitrile Reduction LiAlH₄, THF or H₂/Ra-Ni intermediate->reduction final_product tert-butyl 4-(4-(aminomethyl)phenyl) piperidine-1-carboxylate reduction->final_product

Protocol 2: Synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (Carboxylic Acid-Functionalized Linker Precursor)

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid after Boc protection of the piperidine nitrogen.

Step 2a: Boc Protection of 4-(Piperidin-4-YL)benzonitrile

  • Follow the same procedure as in Protocol 1, Step 1a to obtain tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate.

Step 2b: Hydrolysis of Nitrile to Carboxylic Acid

ParameterValue
Starting Material tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate
Reagents Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) in aqueous solution
Solvent Water, Ethanol/Water mixture
Temperature Reflux
Reaction Time 12-24 hours
Work-up Acidification with HCl to precipitate the product, filtration
Purification Recrystallization
Typical Yield 80-90%

Methodology (using basic hydrolysis):

  • Suspend tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (1.0 eq.) in a mixture of ethanol and 6M aqueous sodium hydroxide.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. Further purification can be achieved by recrystallization.

G start 4-(Piperidin-4-YL)benzonitrile hydrochloride boc_protection Boc Protection (Boc)₂O, TEA, DCM start->boc_protection intermediate tert-butyl 4-(4-cyanophenyl)piperidine- 1-carboxylate boc_protection->intermediate hydrolysis Nitrile Hydrolysis NaOH(aq), Reflux then H⁺ intermediate->hydrolysis final_product 4-(1-(tert-butoxycarbonyl)piperidin-4-yl) benzoic acid hydrolysis->final_product

Protocol 3: General Amide Coupling for PROTAC Synthesis

This protocol outlines a general procedure for coupling the amine- or carboxylic acid-functionalized linker precursors with a corresponding carboxylic acid- or amine-functionalized binding ligand (for either the POI or E3 ligase).

ParameterValue
Reactants Amine-component (1.0 eq.), Carboxylic acid-component (1.1 eq.)
Coupling Reagents HATU (1.2 eq.), or HBTU/HOBt (1.2 eq.)
Base N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 2-12 hours
Work-up Dilution with water, extraction with an organic solvent (e.g., Ethyl Acetate)
Purification Flash column chromatography or Preparative HPLC
Typical Yield 50-80%

Methodology:

  • Dissolve the carboxylic acid-component (1.1 eq.), the amine-component (e.g., the product from Protocol 1 after Boc deprotection, 1.0 eq.), and HATU (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the mixture and stir at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.

G cluster_0 Linker Precursors cluster_1 Binding Ligands Amine_Linker Amine-Functionalized Linker (from Protocol 1) Coupling Amide Coupling HATU, DIPEA, DMF Amine_Linker->Coupling Acid_Linker Acid-Functionalized Linker (from Protocol 2) Acid_Linker->Coupling Acid_Ligand POI or E3 Ligand with -COOH Acid_Ligand->Coupling Amine_Ligand POI or E3 Ligand with -NH₂ Amine_Ligand->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of PROTACs incorporating a semi-rigid 4-aryl piperidine linker element. Through straightforward and high-yielding chemical transformations—namely nitrile reduction or hydrolysis—this building block can be readily converted into amine or carboxylic acid-functionalized precursors. These precursors are then primed for incorporation into full PROTAC molecules using standard and robust amide coupling methodologies. The protocols outlined herein provide a clear and actionable framework for researchers to leverage this versatile chemical entity in the design and synthesis of novel protein degraders. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final PROTAC molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-4-YL)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(Piperidin-4-YL)benzonitrile hydrochloride, a key intermediate in pharmaceutical development.

General Synthesis Workflow

The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of an N-protected intermediate, commonly using a tert-butoxycarbonyl (Boc) group. This is followed by the acidic deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.

Troubleshooting_Logic Start Low Yield or Purity Issue Detected by Analysis (TLC/LC-MS) CheckStart Starting Material (SM) Present? Start->CheckStart CheckProduct Multiple Spots/ Peaks Besides Product & SM? CheckStart->CheckProduct  No IncompleteRxn Incomplete Reaction CheckStart->IncompleteRxn  Yes SideRxn Side Reaction Occurred CheckProduct->SideRxn  Yes PurificationIssue Purification/Work-up Issue CheckProduct->PurificationIssue  No Sol_Incomplete Solution: • Increase reaction time/temp • Increase acid concentration • Check reagent quality IncompleteRxn->Sol_Incomplete Sol_SideRxn Solution: • Lower reaction temperature • Use scavengers (if applicable) • Optimize catalyst/base/solvent SideRxn->Sol_SideRxn Sol_Purification Solution: • Optimize work-up pH • Ensure complete acid removal • Choose appropriate  recrystallization solvent PurificationIssue->Sol_Purification Deprotection_Mechanism cluster_0 N-Boc Deprotection Pathway cluster_1 Salt Formation Start N-Boc Protected Piperidine Protonation Protonation of Carbonyl Start->Protonation + H⁺ Cleavage tert-Butyl Carbocation Formation + Carbamic Acid Protonation->Cleavage Decomposition Decomposition to Free Amine + CO₂ + Isobutene Cleavage->Decomposition Product Piperidine Free Amine Decomposition->Product SaltFormation Protonation of Amine Product->SaltFormation + HCl FinalProduct Piperidinium Hydrochloride Salt SaltFormation->FinalProduct

Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-(Piperidin-4-YL)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-(Piperidin-4-YL)benzonitrile hydrochloride in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assay. What are the recommended starting solvents?

A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent for a wide range of organic compounds and is compatible with many in vitro assays at low final concentrations.[1] Subsequently, this stock solution can be diluted into your aqueous assay buffer. Due to the hydrochloride salt form, adjusting the pH of the aqueous medium can also significantly impact solubility.[2][3][4]

Q2: What is the maximum recommended concentration of DMSO in my final assay medium?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without your compound) in your experimental design to account for any effects of the solvent.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Use a Co-solvent System: A mixture of solvents can enhance solubility. For example, a stock solution in DMSO can be diluted into a buffer containing a small percentage of another organic solvent like ethanol or polyethylene glycol (PEG).[5] However, the compatibility of these co-solvents with your specific assay must be verified.

  • pH Adjustment: Since the compound is a hydrochloride salt, its solubility is likely pH-dependent.[3][4] The piperidine moiety is basic, suggesting that solubility may increase in more acidic conditions where it is protonated. Experiment with buffers at different pH values (e.g., pH 5.0, 6.0, 7.4) to find the optimal condition for your experiment.

  • Employ Solubilizing Excipients: The use of surfactants or cyclodextrins can help maintain the compound in solution.[5][6] These agents can encapsulate the compound, increasing its apparent solubility.

Troubleshooting Guide

Issue 1: Compound is not dissolving in 100% DMSO.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient SolventIncrease the volume of DMSO.Complete dissolution of the compound.
Low TemperatureGently warm the solution to 37°C.Increased kinetic energy can facilitate dissolution.
Compound DegradationUse fresh, high-purity compound.The compound dissolves as expected.
Issue 2: Precipitation observed after diluting DMSO stock in aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Poor Aqueous SolubilityDecrease the final concentration of the compound.The compound remains in solution at a lower concentration.
Unfavorable pHTest a range of buffer pH values (e.g., 5.0 to 7.4).Identify a pH where the compound's solubility is higher.
Common Ion EffectIf using a chloride-containing buffer (e.g., HCl for pH adjustment), the excess chloride ions may suppress the dissolution of the hydrochloride salt.[3] Try a different acid for pH adjustment (e.g., citric acid).Improved solubility due to the absence of excess common ions.
AggregationIncorporate a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) or a cyclodextrin (e.g., HP-β-CD) into the aqueous buffer.The compound remains dispersed and in solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out a precise amount of this compound.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the DMSO to the solid compound in a sterile microcentrifuge tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining an Appropriate Aqueous Buffer
  • Prepare a set of buffers with varying pH values (e.g., 5.0, 6.5, 7.4).

  • Prepare a serial dilution of your 10 mM DMSO stock solution in DMSO.

  • In a 96-well plate, add your aqueous buffers.

  • Add a small, consistent volume of your diluted DMSO stock to each well (e.g., 1 µL of stock to 99 µL of buffer).

  • Mix and incubate at your experimental temperature.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour). A plate reader measuring light scattering can also be used for a more quantitative assessment.

The following table provides an example of how to present the data from this experiment:

Final Compound Concentration (µM) Buffer pH 5.0 Buffer pH 6.5 Buffer pH 7.4
100ClearSlight HazePrecipitate
50ClearClearSlight Haze
25ClearClearClear
10ClearClearClear

This is example data and should be determined experimentally.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Dissolve 4-(Piperidin-4-YL)benzonitrile HCl stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolved_q Is it fully dissolved? stock_prep->dissolved_q increase_dmso Increase DMSO volume or gently warm dissolved_q->increase_dmso No dilute Dilute stock into aqueous buffer dissolved_q->dilute Yes increase_dmso->stock_prep precipitate_q Does it precipitate? dilute->precipitate_q success Success: Solution is ready for assay precipitate_q->success No troubleshoot Troubleshoot Precipitation precipitate_q->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Adjust buffer pH (try more acidic) troubleshoot->adjust_ph add_excipient Add solubilizing excipient (e.g., Tween-80, HP-β-CD) troubleshoot->add_excipient retest Re-test for precipitation lower_conc->retest adjust_ph->retest add_excipient->retest retest->success No Precipitation retest->troubleshoot Still Precipitates

Caption: A workflow for troubleshooting solubility issues.

Caption: Factors influencing the solubility of the compound.

References

Technical Support Center: Optimizing N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperidines.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[1]Consider switching to a more reactive alkyl halide (iodide > bromide > chloride). Increasing the reaction temperature may also be necessary for less reactive agents. The addition of catalytic potassium iodide can facilitate reactions with alkyl bromides or chlorides.[1]
Poor Solubility of Reagents: Reactants, particularly the base, may not be soluble in the chosen solvent.[1]Switch to a more polar solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve the solubility of reagents like potassium carbonate.[1]
Inappropriate Base: The chosen base may not be strong enough or may be causing side reactions.[1]For simple alkylations, inorganic bases like K₂CO₃ are often sufficient. For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective. In some cases, a stronger base like sodium hydride (NaH) may be required.[1][2]
Reaction Not Reaching Completion: The reaction may have stalled before all the starting material is consumed.[1]Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more of the alkylating agent or base.[1]
Formation of Quaternary Ammonium Salt as a Major Byproduct Over-alkylation: The N-alkylated piperidine (a tertiary amine) can react further with the alkylating agent.[3][4] This is more likely with highly reactive alkylating agents.[3]Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[3][4] Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., using a syringe pump) can help to minimize the formation of the di-alkylated product.[2][5] Lower Temperature: Running the reaction at a lower temperature can disfavor the second alkylation.[1] Alternative Method: Consider reductive amination, which is less prone to over-alkylation.[1][5]
Reaction is Very Slow Steric Hindrance: Bulky groups on the piperidine ring or the alkylating agent can slow down the reaction.[6]Increase the reaction temperature or consider using a less sterically hindered alkylating agent if possible.
Poor Leaving Group: The leaving group on the alkylating agent is not easily displaced.[6]Switch to an alkylating agent with a better leaving group (e.g., iodide instead of chloride).[1]
Protonation of Piperidine: The acid generated during the reaction can protonate the starting piperidine, making it non-nucleophilic.[4]Add a base, such as potassium carbonate or DIPEA, to neutralize the acid formed during the reaction.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation of piperidines?

The choice of solvent depends on the specific reactants and conditions. Common solvents include:

  • Acetonitrile (ACN): A good polar aprotic solvent that dissolves many piperidines and alkyl halides.[1]

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can be useful for less reactive substrates or when higher temperatures are needed.[1][2]

  • Tetrahydrofuran (THF): A common ether solvent.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: For piperidines with other reactive sites, such as 4-aminomethylpiperidine, protecting the other amine group (e.g., with a Boc group) is the most reliable method to ensure selective alkylation of the piperidine nitrogen.[7]

  • Control Stoichiometry: Using an excess of the piperidine relative to the alkylating agent can favor mono-alkylation.[4][5]

  • Slow Addition: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[2][5]

Q3: Is it necessary to run the reaction under an inert atmosphere?

While not always strictly necessary, it is good practice to run N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon).[2] This is especially important when using moisture-sensitive reagents like sodium hydride or if the reactants or products are susceptible to oxidation.[1]

Q4: What are some alternative methods for N-alkylation of piperidines?

Besides direct alkylation with alkyl halides, other methods include:

  • Reductive Amination: This involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.[5][8] This method is often highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[5][8]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds, more commonly used for N-arylation.[1]

  • Reaction with Alcohols (Borrowing Hydrogen): This method uses a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amine.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of a piperidine with an alkyl halide using a base like potassium carbonate or DIPEA.[8][9]

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)[9]

  • Base (e.g., K₂CO₃ or DIPEA) (1.5 - 2.0 eq)[8]

  • Anhydrous solvent (e.g., ACN or DMF)[8]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and the anhydrous solvent.

  • Add the base. If using K₂CO₃, ensure it is finely powdered and dry.[8]

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide to the reaction mixture. For highly reactive alkylating agents, consider adding it dropwise via a syringe pump.[2]

  • Stir the reaction at room temperature or heat if necessary. Monitor the progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.[8][9]

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)[9]

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the piperidine derivative and the aldehyde or ketone in the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[9]

  • Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[8]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_direct_alkylation Direct N-Alkylation Workflow da_start Start: Piperidine & Solvent da_add_base Add Base (e.g., K2CO3, DIPEA) da_start->da_add_base da_add_alkyl_halide Add Alkyl Halide (Slowly) da_add_base->da_add_alkyl_halide da_reaction Reaction (RT or Heat) & Monitoring (TLC/LC-MS) da_add_alkyl_halide->da_reaction da_workup Work-up & Purification da_reaction->da_workup da_product N-Alkylated Piperidine da_workup->da_product

Caption: Workflow for Direct N-Alkylation of Piperidines.

reductive_amination_workflow cluster_reductive_amination Reductive Amination Workflow ra_start Start: Piperidine, Aldehyde/Ketone & Solvent ra_iminium Iminium Ion Formation (Optional: cat. Acetic Acid) ra_start->ra_iminium ra_add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) ra_iminium->ra_add_reducing_agent ra_reaction Reaction (RT) & Monitoring (TLC/LC-MS) ra_add_reducing_agent->ra_reaction ra_quench Quench Reaction (aq. NaHCO3) ra_reaction->ra_quench ra_workup Work-up & Purification ra_quench->ra_workup ra_product N-Alkylated Piperidine ra_workup->ra_product

Caption: Workflow for N-Alkylation via Reductive Amination.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reactivity Check Alkylating Agent Reactivity start->check_reactivity check_solubility Check Reagent Solubility check_reactivity->check_solubility OK solution_reactivity Use More Reactive Halide / Increase Temp check_reactivity->solution_reactivity Low check_base Check Base Strength/Type check_solubility->check_base OK solution_solubility Switch to More Polar Solvent (ACN, DMF) check_solubility->solution_solubility Poor solution_base Use Stronger or Non-nucleophilic Base check_base->solution_base Inappropriate end Improved Yield solution_reactivity->end solution_solubility->end solution_base->end

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Preventing degradation of 4-(Piperidin-4-YL)benzonitrile hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-(Piperidin-4-YL)benzonitrile hydrochloride during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, which can be catalyzed by the presence of moisture, especially under acidic or basic conditions. This can lead to the formation of 4-(piperidin-4-yl)benzamide and subsequently 4-(piperidin-4-yl)benzoic acid.

  • Oxidation: The piperidine ring is susceptible to oxidation, particularly the nitrogen atom and the adjacent carbon atoms. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can initiate oxidative degradation.

  • Photodegradation: Aromatic compounds and amines can be sensitive to light. Exposure to UV or even visible light can provide the energy to initiate degradation reactions.[1][2][3]

  • Thermal Stress: As a hydrochloride salt, the compound may be susceptible to degradation at elevated temperatures. High temperatures can accelerate both hydrolysis and oxidation reactions.

Q2: I've noticed a change in the color of my solid this compound sample over time. What is the likely cause?

A2: A change in color, such as turning yellow or brown, is often an indicator of degradation. This is most commonly due to oxidation of the piperidine moiety. The formation of colored impurities can result from complex oxidative pathways. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: My recent analysis shows a new, more polar peak in the HPLC chromatogram of my stored sample. What could this impurity be?

A3: A new, more polar peak in the HPLC analysis strongly suggests the formation of hydrolysis products. The nitrile group can hydrolyze to a more polar amide, and further to an even more polar carboxylic acid. These products will typically have shorter retention times on a reverse-phase HPLC column. To confirm this, you can compare the retention time with that of authentic standards of the potential hydrolysis products, if available, or use mass spectrometry (LC-MS) to identify the mass of the new peak.

Q4: Can I store solutions of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation pathways. If you must store solutions, use a non-aqueous, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guides

Issue 1: Loss of Purity Detected by HPLC

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • Decrease in the area of the main peak corresponding to this compound.

Potential Causes & Solutions:

Potential CauseRecommended Action
Moisture Contamination Store the solid compound in a desiccator over a suitable drying agent. Handle the compound in a glove box or a controlled low-humidity environment.
Exposure to Air (Oxidation) Store the compound under an inert atmosphere (argon or nitrogen). Use vials with airtight seals.
Exposure to Light Store the compound in amber vials or wrap the container with aluminum foil to protect it from light.
Inappropriate Storage Temperature Store the compound at the recommended temperature, typically in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage. Avoid frequent freeze-thaw cycles.
Contaminated Solvents for Analysis Use fresh, high-purity HPLC-grade solvents for sample preparation and analysis.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of bioassay or chemical reaction results.

  • Unexpected side products in a chemical reaction.

Potential Causes & Solutions:

Potential CauseRecommended Action
Use of Degraded Starting Material Always check the purity of the this compound by HPLC before use. If degradation is observed, purify the material or use a fresh batch.
Degradation During Experimentation Be mindful of the experimental conditions. If the reaction involves heating or exposure to acidic/basic conditions, the compound may degrade. Monitor the reaction mixture by TLC or HPLC to check for the stability of the starting material.
Incompatibility with Other Reagents The piperidine nitrogen is basic and can react with acidic reagents. The nitrile group may be susceptible to nucleophilic attack. Consider potential side reactions with other components in your experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

HPLC Parameters (Example):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL

Validation of the Method: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[9][10]

Visualizations

Degradation_Pathways 4-(Piperidin-4-YL)benzonitrile_HCl 4-(Piperidin-4-YL)benzonitrile_HCl 4-(Piperidin-4-YL)benzamide 4-(Piperidin-4-YL)benzamide 4-(Piperidin-4-YL)benzonitrile_HCl->4-(Piperidin-4-YL)benzamide Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Piperidine_Derivatives Oxidized_Piperidine_Derivatives 4-(Piperidin-4-YL)benzonitrile_HCl->Oxidized_Piperidine_Derivatives Oxidation (O₂, Light) Photodegradation_Products Photodegradation_Products 4-(Piperidin-4-YL)benzonitrile_HCl->Photodegradation_Products Photolysis (UV/Vis Light) 4-(Piperidin-4-YL)benzoic_acid 4-(Piperidin-4-YL)benzoic_acid 4-(Piperidin-4-YL)benzamide->4-(Piperidin-4-YL)benzoic_acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Purity Issue Detected (e.g., HPLC, Color Change) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) - Moisture (Desiccated?) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Correct Storage: - Store at recommended T - Protect from light - Use inert atmosphere - Store in desiccator improper_storage->correct_storage Yes issue_persists Issue Persists improper_storage->issue_persists No reanalyze Re-analyze Purity correct_storage->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Purity is Stable reanalyze->issue_persists Purity Still Decreasing forced_degradation Conduct Forced Degradation Study to Identify Degradants issue_persists->forced_degradation

Caption: Troubleshooting workflow for purity issues.

References

Technical Support Center: Enhancing Selectivity in Piperidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reactions involving the piperidine moiety. The piperidine ring is a crucial scaffold in medicinal chemistry, and controlling the selectivity of its functionalization is paramount for the successful development of novel therapeutics.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the piperidine scaffold so prevalent in medicinal chemistry?

A1: The piperidine ring is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties.[2][4] It is a six-membered nitrogen-containing heterocycle that can adopt various conformations, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets.[4] The piperidine moiety can also modulate a compound's lipophilicity and aqueous solubility, and the nitrogen atom can act as a hydrogen bond acceptor or donor, all of which are critical for pharmacokinetic and pharmacodynamic profiles.[2] Its derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids.[1][3]

Q2: What are the primary challenges in achieving selective reactions with piperidines?

A2: The main challenges in piperidine chemistry revolve around controlling chemoselectivity, regioselectivity, and stereoselectivity.

  • Chemoselectivity: Differentiating between the nucleophilic nitrogen and the C-H bonds of the ring, or between multiple reactive sites in a complex molecule, can be difficult.

  • Regioselectivity: Functionalizing a specific carbon atom (e.g., C2, C3, or C4) on the piperidine ring is a significant hurdle, as the reactivity of these positions can be similar.[5][6]

  • Stereoselectivity: Creating specific stereoisomers is often necessary for biological activity, and controlling the diastereoselectivity and enantioselectivity of reactions on the piperidine ring can be complex.[5]

Q3: What is a common side reaction during the N-alkylation of piperidines and how can it be minimized?

A3: A prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts.[7] This is especially common with reactive alkylating agents.[7] To minimize this, one can use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[7] Slow addition of the alkylating agent, using a less polar solvent, and choosing an alkylating agent with a better leaving group (e.g., bromide or iodide over chloride) can also help control the reaction rate and reduce over-alkylation.[7]

Q4: How can I selectively functionalize one nitrogen atom in a piperazine ring?

A4: Piperazine has two secondary amine nitrogens, and their reactivity can be modulated. Mono-functionalization (acylation or alkylation) is generally favored by using a 1:1 stoichiometry of piperazine to the electrophile.[8] The introduction of a substituent on one nitrogen atom decreases the nucleophilicity of the second nitrogen, making di-functionalization more challenging and requiring harsher reaction conditions, such as an excess of the electrophile and a stronger base.[8] This differential reactivity is often exploited to introduce different groups at the N1 and N4 positions.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization

Symptom: Your reaction yields a mixture of C2, C3, and C4-functionalized piperidine isomers, making purification difficult and lowering the yield of the desired product.

Root Cause: The electronic and steric environments of the C-H bonds on the piperidine ring are not sufficiently differentiated under the reaction conditions. Sites alpha to the nitrogen (C2) are often electronically favored, but this can be influenced by the catalyst and directing groups.[9]

Troubleshooting Workflow:

G start Poor Regioselectivity in C-H Functionalization directing_group Employ a Directing Group on the Nitrogen start->directing_group Primary Strategy catalyst_screening Screen Different Catalysts directing_group->catalyst_screening If selectivity is still low solution Achieve Desired Regioselectivity directing_group->solution protecting_group Modify the N-Protecting Group catalyst_screening->protecting_group To alter steric/electronic environment catalyst_screening->solution optimization Optimize Reaction Conditions (Solvent, Temperature) protecting_group->optimization Fine-tuning protecting_group->solution optimization->solution

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions:

  • Employ a Directing Group: The most effective strategy is to install a directing group on the piperidine nitrogen.[7] Aminoquinoline (AQ) amides at the C3 position have been shown to direct arylation to the C4 position with high regio- and stereoselectivity.[10][11] Thioamides can also be used to direct functionalization to the α-position.[12]

  • Catalyst Selection: The choice of catalyst is crucial for controlling site-selectivity.[9] Chiral rhodium catalysts, for instance, have been used to achieve site-selective C-H functionalization at the C2 and C4 positions of N-protected piperidines.[5][6] The catalyst can overcome the inherent electronic preferences of the substrate.[9]

  • Modify the N-Protecting Group: The nature of the protecting group on the nitrogen atom can influence the regioselectivity of C-H functionalization.[6] For example, using N-Boc or N-brosyl protecting groups with different rhodium catalysts can lead to selective functionalization at either the C2 or C4 position.[5][6] Electron-withdrawing protecting groups can deactivate the adjacent C2 position, favoring functionalization at more remote sites.[5]

  • Reaction Condition Optimization: Systematically screen solvents and reaction temperatures. For instance, in some palladium-catalyzed reactions, dichloromethane was found to increase the reaction rate, while tetrahydrofuran provided higher stereoselectivity.[13]

Issue 2: Formation of Aspartimide Byproducts in Peptide Synthesis

Symptom: During solid-phase peptide synthesis (SPPS) using Fmoc chemistry, you observe byproducts with a mass corresponding to the desired peptide minus water, as well as piperidide adducts.

Root Cause: Piperidine, used for Fmoc deprotection, is basic and can catalyze the formation of a cyclic imide (aspartimide), particularly at aspartic acid (Asp) residues, especially those followed by a glycine (Gly).[14] This aspartimide intermediate can then react further to yield a mixture of byproducts.[14]

Logical Relationship for Aspartimide Formation:

G Asp_Residue Aspartic Acid Residue in Peptide Aspartimide Aspartimide Formation (-H2O) Asp_Residue->Aspartimide Piperidine Piperidine (Base) Piperidine->Aspartimide catalyzes Byproducts Mixture of Byproducts (α- and β-peptides, piperidide adducts) Aspartimide->Byproducts leads to

Caption: Pathway of aspartimide side reaction.

Solutions:

  • Use a Weaker Base for Deprotection: Consider using a more sterically hindered or weaker base for the deprotection step to mitigate base-catalyzed side reactions like aspartimide formation.[15]

  • Optimize Deprotection Time: Minimize the exposure time of the peptide to piperidine.[14]

  • Modify Synthesis Strategy: If possible, introduce sensitive residues, such as those prone to aspartimide formation, later in the synthesis sequence.

Quantitative Data Summary

The choice of catalyst and protecting group significantly impacts the selectivity of C-H functionalization on the piperidine ring. The following tables summarize quantitative data from studies on rhodium-catalyzed reactions.

Table 1: Catalyst and Protecting Group Effect on C2 vs. C4 Selectivity [5]

EntryN-Protecting GroupCatalystC4:C2 RatioYield (%)ee (%) of C4 product
1p-BromophenylsulfonylRh₂(S-2-Cl-5-BrTPCP)₄4.2 : 16790
2α-OxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄>30 : 16198

Table 2: Optimization of C2 Functionalization of N-Substituted Piperidines [5]

EntryN-Protecting GroupCatalystd.r.Yield (%)ee (%)
1BocRh₂(S-2-Cl-5-BrTPCP)₄5.3 : 1-83
2BrosylRh₂(R-TPPTTL)₄22 : 18776

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine[16]

Materials:

  • Piperidine

  • Alkyl halide (e.g., alkyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Nitrogen atmosphere setup

  • Syringe pump (recommended)

Procedure:

  • Prepare a 0.1 M solution of piperidine in anhydrous acetonitrile in a flask under a nitrogen atmosphere.

  • Add N,N-diisopropylethylamine (1.5 mol eq.) to the solution with magnetic stirring.

  • Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature. A syringe pump is recommended for controlled addition.[16]

  • Stir the reaction at room temperature and monitor its completion using TLC or LC-MS.

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel. If the product shows tailing, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent.[16]

Protocol 2: Catalytic Hydrogenation of Pyridine to Piperidine[16][17]

Materials:

  • Pyridine derivative

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent (e.g., ethyl acetate or glacial acetic acid)

  • High-pressure reactor (e.g., Parr shaker)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve the pyridine derivative (1.0 eq) in a suitable solvent.

  • Add the catalyst, typically 5-10 mol% of 10% Pd/C or PtO₂.[16][17]

  • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen (a balloon or a Parr shaker can be used) and stir the mixture at room temperature for 3-24 hours.[16]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[16]

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.[16]

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)[15]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel with a shaker

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF within the reaction vessel for at least one hour.

  • Drain the DMF from the resin.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for the recommended time (typically 5-20 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[15] The resin is now ready for the subsequent amino acid coupling step.

References

Addressing common side reactions in the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidines?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts, especially when using highly reactive alkylating agents. Another common issue is a[1] slow or incomplete reaction, which can be attributed to factors like steric hindrance, the use of a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.

Q2: How can I control [1]the regioselectivity of C-H functionalization on the piperidine ring?

A2: Achieving site-selectivity at the C2, C3, or C4 positions is a significant challenge. A common and effective strategy is to install a directing group on the piperidine nitrogen. Amides, carbamates, and s[1]ulfonamides are examples of directing groups that can control the position of functionalization. The choice of catalyst an[1]d the steric bulk of the protecting group can also influence regioselectivity. For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.

Q3: My N-arylation rea[1]ction is resulting in low yields and multiple products. What should I investigate first?

A3: Low yields and the formation of multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions such as hydrodehalogenation (the reduction of the aryl halide) and bis-arylation. Key factors to investigat[1]e include ensuring the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation, and experimenting with different phosphine ligand and base combinations, as their choice is often dependent on the substrate. Additionally, using an ex[1]cess of the piperidine starting material relative to the aryl halide can help minimize the formation of N,N-diarylpiperidines.

Q4: What are the prima[1]ry side reactions to consider in the Pictet-Spengler synthesis of piperidines?

A4: Common side reactions include the formation of diastereomeric or regioisomeric byproducts, which can arise from a lack of stereocontrol or epimerization. Oxidation of the nitrogen[2] atom to form N-oxides is another potential issue. The formation of polymeri[2]c materials resulting from intermolecular reactions of the iminium ion intermediate can also occur. In some cases, unexpected[2] rearrangement products have been observed.

Q5: My piperidine prod[2]uct has a yellow tint. What is the cause and how can it be removed?

A5: A yellow discoloration in piperidine is typically due to the presence of oxidation products. Purification is recommend[3][4]ed if high purity is required. Distillation is a primary method for purifying liquid piperidine and its derivatives. For removing pyridine imp[5]urities, which can form an azeotrope with piperidine, methods like azeotropic distillation with an entrainer (e.g., water) or conversion to a carbonate salt followed by liberation of the free base can be effective.

Troubleshooting Guid[5][6][7]es

N-Alkylation of Piperidines: Over-alkylation and Incomplete Reactions

Problem: Formation of a quaternary ammonium salt as a major byproduct, indicating over-alkylation of the piperidine nitrogen.

Troubleshooting Workfl[1]ow for Over-alkylation

start High Quaternary Salt Formation check_equivalents Check Stoichiometry: Is Piperidine in Excess? start->check_equivalents slow_addition Slowly Add Alkylating Agent (Syringe Pump) check_equivalents->slow_addition No lower_temp Lower Reaction Temperature check_equivalents->lower_temp Yes slow_addition->lower_temp less_reactive_agent Use Less Reactive Alkylating Agent lower_temp->less_reactive_agent end_product Minimized Over-alkylation less_reactive_agent->end_product

Caption: Workflow to minimize over-alkylation in N-alkylation.

Problem: Sluggish or incomplete N-alkylation reaction.

Observation Po[3]tential Cause Recommended Solution Citation
Reaction stalls or proceeds slowlyPoor leaving group on the alkylating agentSwitch to an alkyl halide with a better leaving group (e.g., I > Br > Cl).
Low conversion, espec[3]ially with bulky substratesSteric hindranceIncrease reaction temperature or use a less sterically demanding alkylating agent or piperidine derivative if possible.
Reaction is slow in n[3]on-polar solventsSuboptimal solvent effectsUse polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) to better solvate the transition state.
Incomplete reaction w[1][3]ith weak basesInsufficient base strengthEmploy a stronger, non-nucleophilic base to neutralize the acid formed during the reaction and drive the equilibrium forward.
Pictet-Speng[8]ler Reaction: Low Yield and Isomer Formation

Problem: Low yield of the desired tetrahydro-β-carboline or tetrahydroisoquinoline product.

Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

start Low Product Yield check_activation Aromatic Ring Sufficiently Activated? start->check_activation increase_electron_density Use More Electron-Rich Substrate check_activation->increase_electron_density No check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_activation->check_conditions Yes increase_electron_density->check_conditions stronger_catalyst Use Stronger Acid Catalyst (e.g., TFA, BF₃·OEt₂) check_conditions->stronger_catalyst optimize_temp_time Screen Different Solvents and Temperatures stronger_catalyst->optimize_temp_time end_product Improved Yield optimize_temp_time->end_product

Caption: Troubleshooting low yield in the Pictet-Spengler reaction.

Problem: Formation of undesired diastereomers or regioisomers.

Observation Po[2]tential Cause Recommended Solution Citation
Mixture of diastereomersEpimerization due to a reversible retro-Pictet-Spengler reaction.Lower the reaction temperature to favor the thermodynamically more stable product and reduce the rate of the retro-reaction.
Poor stereoselectivit[2]yLack of inherent stereocontrol in the cyclization.Employ a chiral catalyst or a chiral auxiliary to induce stereoselectivity.
Formation of regioiso[2]mersAlternative cyclization pathways are accessible.Use a bulkier protecting group on the nitrogen to sterically hinder the formation of one isomer.
Reductive Am[2]ination for Piperidine Synthesis

Problem: Formation of side products or low yield.

Observation Potential Cause Recommended Solution Citation
Formation of a linear alkene byproductCompetitive 1,5-H-transfer process.Optimize catalyst and reaction conditions to favor the radical rebound mechanism.
Low yield in double r[6][7]eductive aminationInternal aldol addition of the dicarbonyl starting material.Perform the reductive amination directly on the crude dicarbonyl compound without purification.
Incomplete reaction[8] Inefficient imine formation or reduction.Ensure anhydrous conditions and consider using a different reducing agent (e.g., NaBH(OAc)₃ is selective for imines).

Experimental Proto[12]cols

General Protocol for Mono-N-alkylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine, with optimizations to minimize over-alkylation.

Materials:

  • Piper[1]idine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the so[1]lution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl [1]halide to the piperidine solution over several hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remo[1]ve the solvent by rotary evaporation.

  • To obtain the free base, dissolve the resulting N-alkylpiperidinium salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic [1]layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.

General Protocol [1]for the Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-ar[2]ylethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid, 1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the β-arylethylamine (1.0 equiv) in a suitable anhydrous solvent (0.1 M), add the aldehyde (1.1 equiv).

  • Add the acid catalyst[2] (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mi[2]xture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quen[2]ch the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification of Piperidine: Removal of Pyridine Impurity via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.

Logical Workflow for P[5]yridine Removal

start Crude Piperidine (with Pyridine impurity) dissolve Dissolve in Organic Solvent start->dissolve bubble_co2 Bubble CO₂ Gas Through Solution dissolve->bubble_co2 precipitate Piperidine Carbonate Precipitates bubble_co2->precipitate filter Filter to Separate Piperidine Salt precipitate->filter filtrate Filtrate: Pyridine in Solvent filter->filtrate liberate_base Treat Salt with Strong Base (e.g., NaOH) filter->liberate_base extract_purify Extract and Distill liberate_base->extract_purify end_product Pure Piperidine extract_purify->end_product

Caption: Logic for separating piperidine from pyridine impurity.

References

Method development for scaling up the production of 4-(Piperidin-4-YL)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the method development and scale-up of 4-(Piperidin-4-YL)benzonitrile hydrochloride synthesis.

Synthetic Pathway Overview

The production of this compound is typically achieved via a two-step process. The key carbon-carbon bond is formed using a palladium-catalyzed Suzuki cross-coupling reaction between a protected piperidine boronic acid derivative and an activated benzonitrile. The final step involves the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.

G Synthetic Pathway for 4-(Piperidin-4-YL)benzonitrile HCl A 4-Bromobenzonitrile C N-Boc-4-(4-cyanophenyl)piperidine (Protected Intermediate) B N-Boc-4-(piperidyl)boronic acid pinacol ester B->C Suzuki Coupling (Pd Catalyst, Base) D 4-(Piperidin-4-YL)benzonitrile hydrochloride (Final Product) C->D N-Boc Deprotection (HCl)

Caption: A typical two-step synthesis route for the target compound.

Experimental Protocols

Protocol 1: Suzuki Coupling Reaction (Formation of N-Boc-4-(4-cyanophenyl)piperidine)
  • Inert Atmosphere: To a pre-dried reaction vessel, add N-Boc-4-(piperidyl)boronic acid pinacol ester (1.1 eq), 4-bromobenzonitrile (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (4-bromobenzonitrile) is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified N-Boc-4-(4-cyanophenyl)piperidine (1.0 eq) in a suitable organic solvent such as ethyl acetate, methanol, or 1,4-dioxane.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl, 3-5 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The formation of a precipitate (the hydrochloride salt) is typically observed.

  • Isolation: After completion (typically 1-4 hours), collect the solid product by filtration.

  • Washing: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.

  • Drying: Dry the final product, this compound, under vacuum at 40-50 °C.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up process.

G General Troubleshooting Workflow start Problem Encountered (e.g., Low Yield, Impurities) analyze Analyze Crude Product (TLC, LCMS, NMR) start->analyze check_sm Verify Starting Material Quality & Stoichiometry check_cond Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_cond decision Identify Root Cause check_cond->decision analyze->check_sm impurity Impurity Issue decision->impurity Impurity Profile yield_issue Low Yield Issue decision->yield_issue Reaction Conversion isolation Isolation/Workup Issue decision->isolation Physical Properties optimize_purification Optimize Purification (Recrystallization, Chromatography) impurity->optimize_purification optimize_reaction Optimize Reaction Parameters (Catalyst, Solvent, Base) yield_issue->optimize_reaction optimize_workup Modify Workup/Isolation Procedure isolation->optimize_workup end Problem Resolved optimize_purification->end optimize_reaction->end optimize_workup->end

Caption: A logical workflow for diagnosing and resolving experimental issues.

Question 1: My Suzuki coupling reaction has a very low yield or has stalled. What are the common causes?

  • Answer: Low yields in Suzuki couplings are often traced back to a few key areas:

    • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under a strictly inert atmosphere. Consider catalyst screening if the issue persists.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure your solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Base and Solvent Choice: The choice of base and solvent is critical. If potassium carbonate is ineffective, consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The solvent system (e.g., dioxane/water, toluene/water, DMF) can also significantly impact the yield.

    • Poor Reagent Quality: Verify the purity of your boronic ester and 4-bromobenzonitrile. Impurities in the boronic ester can inhibit the reaction.

Question 2: I am observing significant amounts of a biphenyl impurity (4,4'-dicyanobiphenyl) in my coupling reaction. How can I minimize this?

  • Answer: This impurity arises from the homocoupling of 4-bromobenzonitrile. To minimize it:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic ester relative to the aryl halide.

    • Slow Catalyst Addition: On a larger scale, adding the catalyst in portions or as a solution can sometimes help control the reaction rate and reduce side reactions.

    • Temperature Control: Avoid excessively high temperatures, which can promote side reactions. Stick to the optimal temperature range determined during method development.

Question 3: The N-Boc deprotection step is incomplete. What should I do?

  • Answer: Incomplete deprotection is usually due to insufficient acid or suboptimal conditions.

    • Increase HCl Equivalents: Ensure you are using a sufficient excess of HCl (at least 3 equivalents). On a large scale, some acid may be consumed by trace impurities or moisture.

    • Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC or LC-MS until no starting material is visible.

    • Change Solvent: 4M HCl in 1,4-dioxane is generally very effective. If you are using HCl in methanol or ethanol, the reaction may be slower.

Question 4: The final hydrochloride salt is oily or difficult to crystallize. How can I obtain a solid product?

  • Answer: This is a common issue during scale-up, often due to residual solvents or minor impurities.

    • Trituration: Try adding a non-polar "anti-solvent" like diethyl ether, MTBE, or hexanes to the crude product and stirring vigorously. This often induces precipitation of the salt.

    • Solvent Choice for Precipitation: The choice of solvent for the deprotection step is crucial. Dioxane and ethyl acetate are often good choices as the resulting hydrochloride salt has low solubility in them, promoting clean precipitation.

    • Purification of Intermediate: Ensure the N-Boc protected intermediate is highly pure before the deprotection step. Residual impurities from the coupling reaction can interfere with crystallization.

Quantitative Data Summary

The following tables provide representative data for reaction optimization. Actual results may vary based on specific lab conditions and scale.

Table 1: Example Optimization of Suzuki Coupling Conditions

EntryCatalyst (mol%)Base (eq.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (2%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)85878
2Pd(PPh₃)₄ (3%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)851265
3Pd(dppf)Cl₂ (2%)Cs₂CO₃ (2.5) Dioxane/H₂O (4:1)85692
4Pd(dppf)Cl₂ (2%)K₂CO₃ (2.5)Toluene/EtOH/H₂O (4:1:1)90885

Table 2: Typical Purity and Impurity Profile of Final Product

Compound/Impurity NameTypical SpecificationAnalysis Method
4-(Piperidin-4-YL)benzonitrile HCl> 99.0% (Assay)HPLC
4-Bromobenzonitrile< 0.10%HPLC
4,4'-Dicyanobiphenyl< 0.15%HPLC
N-Boc Intermediate< 0.10%HPLC
Residual SolventsPer ICH GuidelinesGC-HS

Technical Support Center: Crystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to refine crystallization procedures for piperidin-4-one derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of piperidin-4-one derivatives in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling

Question: I've dissolved my piperidin-4-one derivative in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

Answer: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2][3]

    • Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution to initiate crystallization.[1][4] You can also dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[1]

  • Increase Concentration:

    • Evaporation: Gently reheat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of your compound. Allow the solution to cool again. Be careful not to remove too much solvent, which could cause the compound to "oil out."[1][3][5]

  • Further Cooling:

    • If cooling to room temperature is ineffective, try placing the solution in an ice bath to further decrease the solubility of your compound and promote crystallization.[3][5][6]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: My piperidin-4-one derivative is forming oily droplets instead of solid crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to excessively high supersaturation or the presence of impurities.[1][4][7] To prevent this, consider the following strategies:

  • Decrease Supersaturation:

    • Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil and add more of the same solvent to reduce the supersaturation level.[1][5]

    • Slower Cooling: A rapid temperature drop can favor oiling out. Insulate the flask to slow the cooling process, allowing more time for molecules to form an ordered crystal lattice.[2][5]

  • Modify the Solvent System:

    • Change Solvents: A different solvent might be more suitable. For piperidine derivatives, solvents ranging from polar protic (e.g., alcohols) to moderately polar aprotic (e.g., acetonitrile) can be effective.[6]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble but that is miscible with the good solvent. This gradual decrease in solubility can promote crystallization over oiling out.[6]

  • Purify the Sample:

    • Impurities can lower the melting point of a compound and encourage oiling out.[1][5] Further purification of the crude material, for example by column chromatography or an acid-base extraction, may be necessary before attempting recrystallization.[2]

Issue 3: The Crystals Are Very Small or of Poor Quality (e.g., Needles, Plates)

Question: I've managed to get crystals, but they are too small for analysis or have an undesirable morphology. How can I grow larger, higher-quality crystals?

Answer: The formation of small or poor-quality crystals is typically a result of rapid crystallization.[8] To obtain larger, more well-defined crystals, the rate of crystal growth must be slowed down.

  • Slow Down the Crystallization Process:

    • Slower Cooling: As mentioned previously, slowing the cooling rate is crucial. Ensure your solution cools gradually to room temperature before any further cooling in an ice bath.

    • Use More Solvent: Adding a slight excess of solvent beyond the minimum required for dissolution at high temperature can slow down the crystallization process.[1]

  • Alternative Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial or beaker and cover it loosely (e.g., with perforated parafilm). The solvent will evaporate slowly over several hours or days, gradually increasing the concentration and allowing for the growth of large, high-quality crystals.[5]

    • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.[5][9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my piperidin-4-one derivative?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] A systematic solvent screening is the most effective approach. Start with common solvents of varying polarities, such as ethanol, isopropanol, ethyl acetate, acetone, and toluene. A good rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[10] If a single solvent is not effective, a two-solvent system (a "good" solvent and a "poor" solvent) can be employed.[6]

Q2: My crystals are colored, but the pure compound should be white. How can I remove the color?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3][5][11] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired compound.

Q3: I have a very low yield after recrystallization. What are the common causes?

A3: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1] Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3][6]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities. Ensure the funnel and receiving flask are pre-heated.[3]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation.

Q4: Can the conformation of the piperidine ring affect crystallization?

A4: Yes, the conformation of the piperidine ring can influence how the molecules pack into a crystal lattice. The chair conformation is generally the most stable for non-sterically hindered piperidin-4-ones.[12] Substituents on the ring can distort it towards a half-chair conformation, which may affect crystallization behavior.[12]

Quantitative Data Summary

The following tables provide illustrative data on how different crystallization parameters can affect the outcome. Note that optimal conditions will vary for each specific piperidin-4-one derivative.

Table 1: Effect of Cooling Rate on Crystal Size and Yield

Cooling MethodAverage Crystal SizeYield (%)Purity (%)
Rapid Cooling (Ice Bath)< 0.1 mm9092
Moderate Cooling (Air)0.5 - 1.0 mm8598
Slow Cooling (Insulated)1.0 - 2.5 mm82>99

Table 2: Solvent Selection for a Hypothetical N-Benzyl-2,6-diphenylpiperidin-4-one

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Morphology
EthanolHighModerateSmall Needles
IsopropanolHighLowPrisms
TolueneModerateVery LowLarge Blocks
Ethyl Acetate/HexaneHigh (in EtOAc)Low (with Hexane)Plates

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude piperidin-4-one derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling (using a hot plate or steam bath) while stirring or swirling. Continue adding small portions of the hot solvent until the compound just completely dissolves.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Gravity Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[6] To maximize yield, you may then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[2]

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent or anti-solvent (in which the compound is insoluble) dropwise while stirring until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Set the solution aside undisturbed to cool. Crystals should form as the solvent environment slowly reaches the point of insolubility.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visualizations

G Troubleshooting Workflow for Crystallization Failure start No Crystals Form Upon Cooling supersaturation Is the solution supersaturated? start->supersaturation scratch Scratch inner surface of flask supersaturation->scratch Yes evaporate Evaporate some solvent and re-cool supersaturation->evaporate No seed Add a seed crystal scratch->seed cool_further Cool in an ice bath seed->cool_further evaporate->supersaturation success Crystals Form cool_further->success failure Still no crystals. Re-evaluate solvent choice. cool_further->failure

Caption: Decision-making workflow for troubleshooting the failure of crystal formation.

G General Recrystallization Protocol cluster_prep Preparation cluster_purify Purification cluster_grow Crystal Growth cluster_isolate Isolation dissolve 1. Dissolve crude compound in minimum hot solvent decolorize 2. Add charcoal (optional) dissolve->decolorize hot_filter 3. Hot gravity filtration decolorize->hot_filter Yes decolorize->hot_filter No cool 4. Cool slowly to room temperature hot_filter->cool ice_bath 5. Cool in ice bath cool->ice_bath vac_filter 6. Vacuum filtration ice_bath->vac_filter wash 7. Wash with cold solvent vac_filter->wash dry 8. Dry under vacuum wash->dry

Caption: Step-by-step workflow for a general single-solvent recrystallization procedure.

References

Validation & Comparative

Comparing the efficacy of 4-(Piperidin-4-YL)benzonitrile hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Efficacy Comparison of 4-(Pyrrolidin-3-YL)benzonitrile Analogs as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

This guide provides a comparative analysis of the efficacy of novel 4-(pyrrolidin-3-yl)benzonitrile derivatives, which are structural analogs of the 4-(piperidin-4-yl)benzonitrile scaffold. These compounds have been developed as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of acute myeloid leukemia (AML) and other cancers. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and optimization of this chemical series.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active transcription.[1] By removing these marks, LSD1 acts as a transcriptional co-repressor, playing a crucial role in maintaining hematopoietic stem cells in an undifferentiated state.[2] In many AML subtypes, LSD1 is overexpressed and helps to suppress myeloid differentiation genes.[3][4] Inhibition of LSD1 leads to an increase in H3K4 methylation, reactivation of silenced differentiation genes like CD86, and subsequent differentiation and apoptosis of leukemia cells, making it a promising therapeutic target.[5]

Comparative Efficacy of Benzonitrile Analogs

A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were developed as scaffold-hops of a known reversible LSD1 inhibitor, GSK-690.[1] The following tables summarize the in vitro biochemical potency, binding affinity, and cellular activity of the most promising analog, 21g , in comparison to the reference compound.

Table 1: Biochemical Potency and Binding Affinity Against LSD1
CompoundStructureBiochemical IC50 (nM)Binding Affinity Kd (nM)
GSK-690 (1) [Image of GSK-690 structure]250110
Analog 21g [Image of Analog 21g structure]5722
Data sourced from Mould et al., 2017.[1][6][7]
Table 2: Cellular Activity and Selectivity
CompoundCellular CD86 Expression (EC50, nM)MAO-A Inhibition (%) @ 1µMMAO-B Inhibition (%) @ 1µM
GSK-690 (1) ~300Not ReportedNot Reported
Analog 21g ~250< 5%< 5%
Data sourced from Mould et al., 2017.[1][6][7]

The data indicates that analog 21g is a significantly more potent inhibitor of LSD1 than the reference compound GSK-690, with approximately 4.4-fold greater activity in the biochemical assay and a 5-fold stronger binding affinity.[1] This enhanced potency translates to improved cellular activity, where 21g induces the expression of the surrogate biomarker CD86 at a lower concentration.[1] Furthermore, 21g demonstrates excellent selectivity, with negligible inhibition of the related flavin-dependent enzymes MAO-A and MAO-B at 1µM.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are protocols for the key experiments cited.

LSD1 Biochemical Inhibition Assay (HTRF)

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.

  • Reagents: Recombinant human LSD1, biotinylated H3K4me2 peptide substrate, S-adenosyl-L-methionine (SAM), anti-H3K4me1 antibody labeled with Europium cryptate, and streptavidin-conjugated XL665.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the LSD1 enzyme to the wells of a microplate, followed by the test compound.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

    • Incubate the plate to allow for the demethylation reaction to proceed.

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-XL665).

    • Incubate to allow for antibody binding to the demethylated product.

    • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal. A decrease in signal indicates inhibition of LSD1 activity.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[8]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (Kd) of the inhibitor to the LSD1 enzyme in real-time.[7]

  • Immobilization: Covalently immobilize recombinant LSD1 protein onto the surface of a sensor chip.

  • Binding Measurement:

    • Flow a solution containing the test compound (analyte) at various concentrations over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized LSD1. This generates a sensorgram showing the association phase.

    • Switch back to a buffer-only flow to monitor the dissociation of the compound from the enzyme (dissociation phase).

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a solution (e.g., high salt buffer) to remove any remaining bound analyte.

  • Data Analysis: Fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[9][10]

Cellular Biomarker Assay (CD86 Expression)

This assay measures the pharmacodynamic effect of LSD1 inhibition in a cellular context by quantifying the upregulation of the cell surface marker CD86 in the human AML cell line THP-1.[5][11]

  • Cell Culture: Culture THP-1 cells under standard conditions.

  • Compound Treatment: Seed the cells in multi-well plates and treat with a range of concentrations of the test inhibitor for 24-96 hours.

  • Staining: Harvest the cells and stain them with a fluorophore-conjugated anti-CD86 antibody. A viability dye is also included to exclude dead cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the CD86 signal on viable cells.

  • Data Analysis: Plot the MFI against the compound concentration and fit the data to a dose-response curve to determine the EC50 value, representing the concentration at which 50% of the maximal CD86 induction is achieved.[7]

Visualizations

LSD1 Signaling Pathway in AML

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_drug Pharmacological Intervention cluster_outcome Cellular Outcome LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST Forms Complex H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Substrate Myeloid_Genes Myeloid Differentiation Genes (e.g., CD86) H3K4me1->Myeloid_Genes Leads to Repression Transcriptional Repression Myeloid_Genes->Repression Expression Gene Expression Myeloid_Genes->Expression Differentiation Myeloid Differentiation Expression->Differentiation Promotes Analog Benzonitrile Analog (e.g., 21g) Analog->LSD1 Inhibition

Caption: LSD1-mediated gene repression in AML and its reversal by benzonitrile analog inhibitors.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_selectivity Selectivity Profiling Biochem Biochemical Assay (HTRF) SPR Binding Assay (SPR) Cellular Cellular Biomarker Assay (CD86 Expression in THP-1) SPR->Cellular Confirm Cellular Activity Selectivity MAO-A/B Inhibition Assays Cellular->Selectivity Assess Off-Target Effects Data Comparative Efficacy Data Selectivity->Data Start Analog Synthesis Start->Biochem Test Potency Start->SPR Test Affinity

Caption: Workflow for evaluating the efficacy and selectivity of novel LSD1 inhibitor analogs.

References

Cross-Validation of Analytical Methods for 4-(Piperidin-4-YL)benzonitrile Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantification and characterization of 4-(Piperidin-4-YL)benzonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting a comparative analysis of their performance based on established validation parameters.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for this compound is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the desired throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Gas Chromatography, on the other hand, is well-suited for volatile and thermally stable compounds and can offer high resolution and sensitivity, particularly when coupled with specific detectors like a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

This guide focuses on the comparative performance of a reversed-phase HPLC-UV method and a capillary GC-FID method, two commonly employed techniques in pharmaceutical analysis.

Quantitative Performance Data

The following table summarizes the key validation parameters for the compared analytical methods. The data presented is a synthesis of typical performance characteristics observed for the analysis of similar piperidine and benzonitrile derivatives.

ParameterHPLC-UVGC-FID
Linearity Range 0.1 - 100 µg/mL0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 2.0%< 3.0%
Specificity High (with potential for matrix interference)High (dependent on column selectivity)
Sample Throughput ModerateHigh (with fast GC methods)

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-FID analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Sample Preparation: A stock solution is prepared by accurately weighing and dissolving 10 mg of this compound in 10 mL of the mobile phase. Working standards are prepared by serial dilution of the stock solution.

Gas Chromatography (GC-FID) Method

This method is applicable for the analysis of this compound, particularly for assessing purity and detecting volatile impurities. The hydrochloride salt would typically be analyzed as the free base after neutralization and extraction.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

Sample Preparation: To analyze the free base, an aqueous solution of this compound is basified to a pH of approximately 10-11 with a suitable base (e.g., sodium hydroxide). The free base is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and then directly injected into the GC.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for method cross-validation and the logical relationship between the compared analytical techniques.

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods (HPLC & GC) define_scope->select_methods prepare_samples Prepare Standard & Sample Sets select_methods->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gc Analyze Samples by GC prepare_samples->analyze_gc compare_data Compare Quantitative Data analyze_hplc->compare_data analyze_gc->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence documentation Document Cross-Validation Results assess_equivalence->documentation

Caption: Workflow for the cross-validation of analytical methods.

logical_relationship cluster_techniques Analytical Techniques cluster_applications Primary Applications compound 4-(Piperidin-4-YL)benzonitrile HCl hplc HPLC compound->hplc Analyzed by gc GC compound->gc Analyzed by ms Mass Spectrometry (MS) compound->ms Characterized by nmr NMR Spectroscopy compound->nmr Characterized by ftir FTIR Spectroscopy compound->ftir Characterized by quantification Quantification hplc->quantification purity Purity & Impurity Profiling hplc->purity gc->quantification gc->purity ms->purity identification Structural Identification ms->identification nmr->identification ftir->identification

Caption: Logical relationship of analytical techniques.

The Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for optimizing drug-target interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine derivatives across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Piperidine Derivatives as Anticancer Agents

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.[1] The nature and position of substituents on the piperidine ring and any associated aromatic systems can dramatically influence cytotoxic potency and selectivity against different cancer cell lines.[1]

Quantitative Structure-Activity Relationship Data

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are crucial metrics used to quantify the cytotoxic activity of piperidine derivatives against various cancer cell lines.[1]

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Key Structural FeaturesReference
Furan-pyrazole piperidine derivativesOVCAR-8 (Ovarian Carcinoma)Varies3D and 2D autocorrelation descriptors[2]
Furan-pyrazole piperidine derivativesHCT116 (Colon Cancer)Varies3D and 2D autocorrelation descriptors[2]
Benzoxazole-appended piperidineBreast Cancer Cell LinesVariesBenzoxazole appendage[3]
Compound 17aPC3 (Prostate Cancer)Concentration-dependent inhibitionSpecific piperidine derivative[4]
Synthesized Piperidine MoleculeA549 (Lung Cancer)32.43General piperidine core[3]
Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Objective: To determine the IC50 of a test compound against a cancer cell line.[1]

  • Materials:

    • Cancer cell line of interest (e.g., A549, PC3)[3][4]

    • Complete cell culture medium

    • Test compounds (piperidine derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed target cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the piperidine derivatives and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizations

anticancer_sar_workflow General Workflow for Anticancer SAR Studies cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization synthesis Synthesis of Piperidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In vitro Cytotoxicity Assays (e.g., MTT) characterization->invitro ic50 IC50 Determination invitro->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Workflow for Anticancer SAR Studies.

Piperidine Derivatives as Antimicrobial Agents

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6][7] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the piperidine ring.

Quantitative Structure-Activity Relationship Data

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the antimicrobial activity of piperidine derivatives.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Key Structural FeaturesReference
3,5-diamino-piperidine derivativesPseudomonas aeruginosaVariesSymmetric substitution of two DAP moieties on a triazine core[8]
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureusVariesThiosemicarbazone moiety[6]
2,6-diaryl-3-methyl-4-piperidonesE. coliVariesThiosemicarbazone moiety[6]
2,6-diaryl-3-methyl-4-piperidonesBacillus subtilisVariesThiosemicarbazone moiety[6]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureusActiveEster group modification[7]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateEscherichia coliActiveEster group modification[7]
Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Objective: To determine the MIC of piperidine derivatives against various bacterial strains.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (piperidine derivatives)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

    • Positive control (standard antibiotic) and negative control (broth only)

  • Procedure:

    • Prepare serial two-fold dilutions of the piperidine derivatives in MHB in the wells of a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Include positive and negative controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

antimicrobial_sar Key SAR Observations for Antimicrobial Piperidine Derivatives piperidine_core Piperidine Core substituents Substituents on Ring piperidine_core->substituents nitrogen_substitution Substitution on Nitrogen piperidine_core->nitrogen_substitution stereochemistry Stereochemistry piperidine_core->stereochemistry activity Antimicrobial Activity substituents->activity nitrogen_substitution->activity stereochemistry->activity

Caption: Key SAR Factors for Antimicrobial Piperidines.

Piperidine Derivatives in Neurodegenerative Diseases

Piperidine and its derivatives are being extensively investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.[9][10][11] Their mechanism of action often involves the inhibition of key enzymes like acetylcholinesterase (AChE).[12]

Quantitative Structure-Activity Relationship Data

The inhibitory constant (Ki) and IC50 values are used to quantify the potency of piperidine derivatives against their molecular targets in the context of neurodegenerative diseases.

Compound/Derivative ClassTargetKi (nM) / IC50Key Structural FeaturesReference
Piperidine/Piperazine-based compoundsSigma-1 Receptor (S1R)Ki: 3.2 - 434 nMBasic amino moiety[13]
Piperidine/Piperazine-based compoundsSigma-2 Receptor (S2R)Lower affinity compared to S1RBasic amino moiety[13]
Phenylpyrazole derivativesAcetylcholinesterase (AChE)VariesPhenylpyrazole moiety[11]
Phenylpyrazole derivatives5-HT6 ReceptorVariesPhenylpyrazole moiety[11]
Experimental Protocols

Ellman's Assay for Acetylcholinesterase Inhibition

This is a colorimetric method to measure acetylcholinesterase activity and the inhibitory potential of compounds.

  • Objective: To determine the IC50 of piperidine derivatives for AChE inhibition.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer

    • Test compounds (piperidine derivatives)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE enzyme to the wells and incubate.

    • Initiate the reaction by adding the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the absorbance of the yellow product at 412 nm over time.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Visualizations

alzheimers_pathway Simplified Cholinergic Hypothesis in Alzheimer's Disease ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Chol_Acet Choline + Acetate AChE->Chol_Acet Cognitive_Function Normal Cognitive Function Postsynaptic_Receptor->Cognitive_Function Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibition

References

The Versatile Therapeutic Potential of 4-(Piperidin-4-YL)benzonitrile Derivatives: A Comparative In Vivo Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds, the 4-(Piperidin-4-YL)benzonitrile hydrochloride derivatives, is emerging as a promising scaffold in drug discovery, demonstrating significant therapeutic potential across a range of diseases. In vivo validation studies have highlighted the efficacy of these derivatives in inflammatory conditions, cancers, and central nervous system disorders. This guide provides a comparative analysis of their performance against alternative therapies, supported by experimental data, to aid researchers and drug development professionals in evaluating their potential.

The core structure, a piperidine ring linked to a benzonitrile group, offers a versatile platform for chemical modification, leading to a variety of derivatives with distinct pharmacological profiles. These compounds have been investigated as anti-inflammatory agents, inhibitors of key cancer signaling pathways, and modulators of central nervous system receptors.

Comparative In Vivo Performance

The therapeutic efficacy of various 4-(Piperidin-4-YL)benzonitrile derivatives has been substantiated in several preclinical in vivo models. The following tables summarize the quantitative data from these studies, comparing the performance of these derivatives with established alternative treatments.

Anti-inflammatory Activity

A notable derivative, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole compound, has demonstrated potent anti-inflammatory effects. In a murine model of xylene-induced ear edema, this derivative exhibited superior anti-inflammatory activity compared to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1]

CompoundDoseAnimal ModelEndpointResultComparatorComparator Result
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)50 mg/kgMouse (xylene-induced ear edema)Inhibition of edema>50%Ibuprofen~40%
Anticancer Activity

In the realm of oncology, an indole derivative incorporating a piperidin-4-yl moiety has shown significant promise in overcoming drug resistance. This compound effectively suppresses the Hedgehog (Hh) signaling pathway, a key driver in several cancers, by targeting the Smoothened (SMO) receptor.[2] Notably, it retains activity against a mutant form of SMO that confers resistance to the clinically approved drug, vismodegib.[2]

CompoundTargetIn Vivo ModelKey FindingComparatorComparator Finding
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneSmoothened (SMO) ReceptorNot specified in abstractMaintains inhibitory activity against vismodegib-resistant SmoD477H mutantVismodegibIneffective against SmoD477H mutant
Central Nervous System Applications

A sulfonated benzonitrile derivative, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key target for the treatment of various psychiatric disorders. Preclinical in vivo studies have demonstrated the efficacy and safety of this compound, leading to its advancement into first-in-man clinical trials.[3]

CompoundTargetTherapeutic AreaIn Vivo EfficacyStatus
3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrilemGluR5Psychiatric disordersHigh efficacy and safety in preclinical modelsAdvanced to clinical trials

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of 4-(Piperidin-4-YL)benzonitrile derivatives stem from their ability to modulate distinct signaling pathways.

The anti-inflammatory actions of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative are attributed to its ability to suppress the NF-κB signaling pathway.[1] This is achieved by restoring the phosphorylation level of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent expression of pro-inflammatory genes.[1]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates Derivative 2-(piperidin-4-yl)-1H- benzo[d]imidazole derivative Derivative->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits Gli Gli SMO->Gli Activates Derivative Indole Derivative Derivative->SMO Inhibits SUFU SUFU SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Translocates & Activates Target_Genes Target Gene Expression Gli_A->Target_Genes Induces

References

Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Focus on 4-(Piperidin-4-YL)benzonitrile Hydrochloride Analogues and Leading Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NLRP3 inflammasome inhibitors, with a particular focus on the therapeutic potential of compounds structurally related to 4-(Piperidin-4-YL)benzonitrile hydrochloride against established and clinical-stage inhibitors such as MCC950, Inzomelid, and Dapansutrile. This analysis is supported by available experimental data to delineate relative potency and mechanisms of action.

Quantitative Comparison of NLRP3 Inhibitors

The following table summarizes the in vitro potency of several key NLRP3 inhibitors. It is important to note that the data for the this compound analogue is based on a structurally related compound from a study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives.

InhibitorTargetCell TypeIC50 / EC50Reference
MCC950 NLRP3Mouse Bone Marrow-Derived Macrophages (BMDMs)~7.5 nM[1]
NLRP3Human Monocyte-Derived Macrophages (HMDMs)~8.1 nM[1][2]
Inzomelid (Emlenoflast) NLRP3Not Specified<100 nM[3]
Dapansutrile (OLT1177) NLRP3J774A.1 Murine Macrophages~1 µM (for IL-1β release)
Analogue of this compound NLRP3PMA-differentiated THP-1 cells~10 µM (Inhibition of IL-1β release)

Disclaimer: The data presented for the "Analogue of this compound" is for a structurally related compound and should be interpreted as an estimation of potential activity. Further experimental validation on this compound is required for a direct comparison.

Mechanism of Action and Selectivity

  • MCC950 : A potent and highly selective diarylsulfonylurea-containing inhibitor that directly targets the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent inflammasome assembly.[1] It does not inhibit other inflammasomes like AIM2 or NLRC4.

  • Inzomelid (Emlenoflast) : A potent and selective NLRP3 inflammasome inhibitor.[3] It is a CNS-penetrant compound that has been investigated in clinical trials for neuroinflammatory diseases.[4]

  • Dapansutrile (OLT1177) : A β-sulfonyl nitrile compound that is a selective NLRP3 inhibitor. It has been shown to be orally bioavailable and has undergone clinical investigation for gout flares.

  • This compound Analogues : The mechanism for these compounds is still under investigation, but they are designed to interact with key residues within the NLRP3 protein, thereby inhibiting its activation.

Signaling Pathways and Experimental Workflows

To understand the context of NLRP3 inhibition, it is crucial to visualize the signaling pathway and the experimental workflow used to evaluate inhibitors.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Pro_IL1B pro-IL-1β & pro-IL-18 Transcription NFkB->Pro_IL1B NLRP3_up NLRP3 Upregulation NFkB->NLRP3_up IL1B_IL18 Mature IL-1β & IL-18 Pro_IL1B->IL1B_IL18 NLRP3_inactive Inactive NLRP3 NLRP3_up->NLRP3_inactive Stimuli ATP, Toxins, Crystals K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B_IL18 GSDMD Gasdermin D Cleavage Casp1->GSDMD Inflammation Inflammation IL1B_IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation Inhibitor NLRP3 Inhibitors (e.g., 4-(Piperidin-4-YL)benzonitrile HCl) Inhibitor->NLRP3_active Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental_Workflow Experimental Workflow for Evaluating NLRP3 Inhibitors cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assays Downstream Assays cluster_data Data Analysis Cell_Culture Culture Immune Cells (e.g., THP-1, BMDMs) Priming Prime with LPS (Signal 1) Cell_Culture->Priming Inhibitor_Add Add Test Inhibitor (e.g., 4-(Piperidin-4-YL)benzonitrile HCl) Priming->Inhibitor_Add Activation Activate with NLRP3 Stimulus (e.g., ATP, Nigericin) (Signal 2) Inhibitor_Add->Activation Supernatant Collect Supernatant Activation->Supernatant Cell_Lysate Prepare Cell Lysate Activation->Cell_Lysate IL1B_Assay IL-1β ELISA Supernatant->IL1B_Assay Casp1_Assay Caspase-1 Activity Assay Cell_Lysate->Casp1_Assay ASC_Speck ASC Speck Visualization (Microscopy/FACS) Cell_Lysate->ASC_Speck Data_Analysis Analyze Data (IC50 Calculation) IL1B_Assay->Data_Analysis Casp1_Assay->Data_Analysis ASC_Speck->Data_Analysis

Caption: Typical experimental workflow for NLRP3 inhibitor screening.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are summaries of key experimental protocols.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation, a primary readout for NLRP3 activity.

  • Cell Culture and Priming: Human or murine monocytic cell lines (e.g., THP-1) or primary macrophages (BMDMs) are seeded in 96-well plates. Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound analogues) for a defined period (e.g., 30-60 minutes).

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 60 minutes).

  • Sample Collection and Analysis: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

ASC Speck Formation Assay

This assay visualizes the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome assembly.

  • Cell Lines: Immortalized macrophage cell lines stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) are commonly used.

  • Experimental Procedure: Cells are seeded on glass-bottom dishes or plates suitable for microscopy. The priming and inhibitor treatment steps are performed as described for the IL-1β release assay.

  • Imaging: Following NLRP3 activation, cells are fixed and imaged using confocal microscopy. The formation of large, perinuclear fluorescent aggregates (ASC specks) is quantified.

  • Flow Cytometry (Alternative): ASC speck formation can also be quantified by flow cytometry, which allows for a high-throughput analysis of the percentage of cells containing specks.

  • Data Analysis: The number of ASC specks per field of view or the percentage of cells with specks is determined and compared between treated and untreated groups.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, the effector protease of the NLRP3 inflammasome.

  • Sample Preparation: Following cell treatment as described above, both the cell supernatant and cell lysates can be used to measure caspase-1 activity.

  • Assay Principle: Commercially available kits are typically used, which employ a specific caspase-1 substrate linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). Cleavage of the substrate by active caspase-1 releases the reporter, which can be quantified.

  • Procedure: The cell lysate or supernatant is incubated with the caspase-1 substrate and reaction buffer according to the manufacturer's protocol.

  • Measurement: The fluorescence or luminescence is measured using a plate reader.

  • Data Analysis: The activity of caspase-1 is calculated based on the signal intensity and normalized to a control. The inhibitory effect of the test compound is then determined.

Conclusion

The development of potent and selective NLRP3 inflammasome inhibitors holds significant promise for the treatment of a multitude of inflammatory diseases. While direct comparative data for this compound is currently limited, the analysis of its structural analogues suggests that this chemical scaffold is a promising starting point for the development of novel NLRP3 inhibitors. Head-to-head studies with well-characterized inhibitors like MCC950, Inzomelid, and Dapansutrile, using standardized and robust experimental protocols as outlined in this guide, will be essential to fully elucidate the therapeutic potential of this and other emerging classes of NLRP3 inhibitors. The provided data and methodologies offer a framework for researchers to design and interpret experiments aimed at discovering and characterizing the next generation of inflammasome-targeted therapeutics.

References

Performance Benchmark of Novel Piperidine-Based PARP-1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of two novel piperidine-based compounds, designated 6a and 15d, against established Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, Olaparib and Talazoparib. The data presented is based on preclinical findings and aims to offer an objective benchmark for researchers in the field of oncology and drug discovery.

Data Presentation: Comparative Efficacy of PARP-1 Inhibitors

The following table summarizes the in vitro efficacy of the novel piperidine-based compounds in comparison to the standard PARP-1 inhibitors, Olaparib and Talazoparib. The data includes half-maximal inhibitory concentrations (IC50) for both enzymatic inhibition of PARP-1 and anti-proliferative activity against the BRCA1-mutant breast cancer cell line, MDA-MB-436.

CompoundPARP-1 Enzymatic IC50 (nM)MDA-MB-436 Cell Line IC50 (µM)
Novel Piperidine 6a 8.33[1]8.56[1]
Novel Piperidine 15d 12.02[1]6.99[1]
Olaparib (Standard) ~1-5[2]~3.6 (in pediatric solid tumor cell lines)[3]
Talazoparib (Standard) 0.57[4][5]0.020 (in MCF7 breast cancer cells)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

PARP-1 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

  • Principle: A colorimetric or chemiluminescent assay is used to measure the synthesis of poly(ADP-ribose) (PAR) by recombinant PARP-1 enzyme. The inhibition of this reaction by a test compound is quantified.

  • Procedure:

    • A 96-well plate is coated with histone, a protein substrate for PARP-1.

    • Recombinant human PARP-1 enzyme, along with a DNA activator, is added to the wells.

    • Serial dilutions of the test compounds (novel piperidines, Olaparib, Talazoparib) are added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The enzymatic reaction is initiated by the addition of NAD+, the substrate for PARP-1.

    • The plate is incubated to allow for PAR synthesis.

    • The amount of PAR produced is detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP) and a corresponding substrate that generates a detectable signal (colorimetric or chemiluminescent).

    • The signal intensity is measured using a microplate reader.

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.[7][8]

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][10][11]

  • Procedure:

    • MDA-MB-436 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the novel piperidine compounds and standard inhibitors for a specified period (e.g., 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 values are calculated.[9][12]

Clonogenic Survival Assay

This assay evaluates the long-term ability of single cancer cells to survive and proliferate to form colonies after treatment with the compounds.[13][14][15][16]

  • Principle: This in vitro cell survival assay is based on the ability of a single cell to grow into a colony, which is defined as a cluster of at least 50 cells.[15][17]

  • Procedure:

    • A known number of MDA-MB-436 cells are seeded into 6-well plates.

    • The cells are treated with different concentrations of the test compounds for a defined period.

    • The treatment medium is then removed, and the cells are washed and incubated in fresh medium for a period of 1-3 weeks to allow for colony formation.

    • After the incubation period, the colonies are fixed and stained with a solution like crystal violet.

    • The number of colonies in each well is counted.

    • The surviving fraction of cells is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway, confirming that the compounds induce programmed cell death.

  • Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. The cleavage of proteins like PARP-1 and Caspase-3 are hallmark indicators of apoptosis.[18][19][20][21]

  • Procedure:

    • MDA-MB-436 cells are treated with the compounds for a specified time.

    • The cells are then lysed to extract the total protein content.

    • The protein concentration of each sample is determined to ensure equal loading.

    • The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key apoptosis markers (e.g., cleaved PARP-1, cleaved Caspase-3, Bcl-2, Bax).

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[18][19][22]

Mandatory Visualization

PARP-1 Signaling Pathway in DNA Repair and Cancer Therapy

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse unrepaired SSBs lead to NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (HR) Proficient Cells DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cells (e.g., BRCA mutant) DSB->HR_Deficient DSB_Repair DSB Repair HR_Proficient->DSB_Repair Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis NHEJ is error-prone, leading to DSB_Repair->Cell_Survival PARP_Inhibitor Novel Piperidine Compounds Olaparib, Talazoparib PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and the mechanism of action for PARP inhibitors.

Experimental Workflow for Evaluating Novel Piperidine-Based PARP-1 Inhibitors

Experimental_Workflow Start Start: Novel Piperidine Compound Synthesis PARP1_Assay PARP-1 Enzymatic Assay Start->PARP1_Assay Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-436) Start->Cell_Culture IC50_Enzyme Determine Enzymatic IC50 PARP1_Assay->IC50_Enzyme Comparison Compare with Standard Inhibitors (Olaparib, Talazoparib) IC50_Enzyme->Comparison MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Clonogenic_Assay Clonogenic Survival Assay Cell_Culture->Clonogenic_Assay Western_Blot Western Blot for Apoptosis Markers Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell IC50_Cell->Comparison Long_Term_Survival Assess Long-Term Survival Clonogenic_Assay->Long_Term_Survival Long_Term_Survival->Comparison Apoptosis_Confirmation Confirm Mechanism of Cell Death Western_Blot->Apoptosis_Confirmation Apoptosis_Confirmation->Comparison End End: Lead Compound Identification Comparison->End

References

Head-to-head comparison of different synthetic routes to 4-(Piperidin-4-YL)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Prominent Synthetic Strategies

The synthesis of 4-(Piperidin-4-YL)benzonitrile hydrochloride, a key building block in the development of various pharmaceutical agents, can be approached through several synthetic pathways. This guide provides a detailed head-to-head comparison of two efficient and scalable methods: the Suzuki-Miyaura Coupling and the Negishi Coupling. Both routes strategically construct the crucial carbon-carbon bond between the piperidine and benzonitrile moieties, typically via an N-Boc protected intermediate, which is subsequently deprotected to yield the final hydrochloride salt.

This comparative analysis, supported by experimental data, aims to inform researchers and process chemists on the selection of the most suitable route based on factors such as yield, reaction conditions, and availability of starting materials.

At a Glance: Comparative Overview

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Negishi Coupling
Key Reaction Palladium-catalyzed cross-coupling of a piperidinylboronate ester with 4-bromobenzonitrile.Palladium/Copper(I)-cocatalyzed cross-coupling of a piperidylzinc iodide with 4-iodobenzonitrile.
Overall Yield HighGood to High
Key Reagents 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, 4-bromobenzonitrile, Pd catalyst, base.N-Boc-4-iodopiperidine, Zinc dust, 4-iodobenzonitrile, Pd/Cu(I) catalyst.
Reaction Conditions Generally mild, requires an inert atmosphere.Requires anhydrous conditions and inert atmosphere; involves the preparation of an organozinc reagent.
Scalability Readily scalable.Scalable, but handling of organozinc reagents requires care.

Logical Workflow of Synthetic Comparison

G cluster_0 Synthetic Goal Target 4-(Piperidin-4-YL)benzonitrile Hydrochloride Route1 Route 1: Suzuki-Miyaura Coupling Intermediate1 tert-butyl 4-(4-cyanophenyl)piperidine- 1-carboxylate Route1->Intermediate1 C-C Bond Formation Route2 Route 2: Negishi Coupling Intermediate2 tert-butyl 4-(4-cyanophenyl)piperidine- 1-carboxylate Route2->Intermediate2 C-C Bond Formation Deprotection1 Boc Deprotection (HCl) Intermediate1->Deprotection1 Deprotection2 Boc Deprotection (HCl) Intermediate2->Deprotection2 Deprotection1->Target Deprotection2->Target

Caption: Comparative workflow of Suzuki-Miyaura and Negishi coupling routes.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this context, it involves the palladium-catalyzed reaction between a piperidine-derived boronic acid or ester and an aryl halide (4-bromobenzonitrile).

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate

A mixture of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equivalent), 4-bromobenzonitrile (1.0-1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2.0-3.0 equivalents) is suspended in a suitable solvent system, typically a mixture of dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.

Step 2: Synthesis of this compound

The purified tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate from Step 1 is dissolved in a suitable solvent such as dioxane, methanol, or ethyl acetate. A solution of hydrochloric acid (e.g., 4 M HCl in dioxane or saturated HCl in methanol) is added, and the mixture is stirred at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to afford this compound as a solid, which can be collected by filtration.

Performance Data
StepProductYieldPurityKey Reagents
1tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate~85-95%>95% (after chromatography)1-Boc-piperidinylboronate, 4-bromobenzonitrile, Pd(dppf)Cl2, K2CO3
2This compound>95%>98%Boc-protected intermediate, HCl

Route 2: Negishi Coupling

The Negishi coupling provides an alternative powerful method for C-C bond formation, utilizing an organozinc reagent. This route involves the preparation of a piperidylzinc reagent, which then couples with an aryl halide.

Experimental Protocol

Step 1a: Preparation of 4-(N-BOC-piperidyl)zinc iodide

Under an inert atmosphere, zinc dust is activated (e.g., with 1,2-dibromoethane and chlorotrimethylsilane in THF). To the activated zinc, a solution of N-Boc-4-iodopiperidine (1.0 equivalent) in anhydrous THF is added, and the mixture is stirred at room temperature or gentle heating to facilitate the formation of the organozinc reagent. The completion of the insertion can be monitored by the consumption of the starting iodide.

Step 1b: Synthesis of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate

To the freshly prepared solution of 4-(N-BOC-piperidyl)zinc iodide from Step 1a, 4-iodobenzonitrile (0.9-1.0 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 equivalents), and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is stirred at room temperature or heated (e.g., to 50 °C) for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and worked up by extraction. The crude product is purified by column chromatography.[1]

Step 2: Synthesis of this compound

The protocol for the deprotection and salt formation is identical to Step 2 of the Suzuki-Miyaura route.

Performance Data
StepProductYieldPurityKey Reagents
1a & 1btert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate~70-85%>95% (after chromatography)N-Boc-4-iodopiperidine, Zinc, 4-iodobenzonitrile, Pd(dppf)Cl2, CuI
2This compound>95%>98%Boc-protected intermediate, HCl

Head-to-Head Analysis

Reagent Availability and Handling:

  • Suzuki-Miyaura: Boronic esters are often commercially available or can be prepared from the corresponding halides. They are generally stable and easier to handle than organozinc reagents.

  • Negishi: Organozinc reagents are typically prepared in situ and are sensitive to moisture and air, requiring more stringent anhydrous and inert atmosphere techniques. The starting N-Boc-4-iodopiperidine may be less readily available than the corresponding boronic ester precursor.

Reaction Conditions and Robustness:

  • Suzuki-Miyaura: This reaction is well-established and known for its tolerance to a wide range of functional groups. The reaction conditions are generally mild.

  • Negishi: The Negishi coupling is also versatile, but the in situ preparation of the organozinc reagent adds a step and requires careful control of conditions. The use of a copper(I) co-catalyst is often necessary for efficient coupling with piperidylzinc reagents.[1]

Yield and Purity:

  • Both routes can provide high yields of the desired product, especially after chromatographic purification of the intermediate. The Suzuki-Miyaura coupling may offer slightly higher and more consistent yields in many cases. The purity of the final hydrochloride salt is typically high for both methods, as the product often crystallizes upon salt formation.

Conclusion

Both the Suzuki-Miyaura and Negishi coupling routes are effective strategies for the synthesis of this compound.

  • The Suzuki-Miyaura coupling is often the preferred method due to the operational simplicity, the stability of the boronic ester reagent, and typically high yields. It is a robust and highly scalable reaction, making it well-suited for both laboratory and industrial-scale synthesis.

  • The Negishi coupling is a valuable alternative, particularly if the required organozinc precursor is readily accessible or if specific reactivity is desired. While it may require more careful handling of reagents, it can provide good yields and is a powerful tool in the synthetic chemist's arsenal.

The ultimate choice of synthetic route will depend on a laboratory's specific resources, the cost and availability of starting materials, and the desired scale of the synthesis. For general purposes and ease of execution, the Suzuki-Miyaura coupling presents a more straightforward and often higher-yielding approach.

References

Assessing the selectivity of 4-(Piperidin-4-YL)benzonitrile hydrochloride derivatives against off-target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is a critical step in preclinical development. A compound's efficacy is intimately tied to its on-target potency, while its safety profile is largely dictated by its interactions with a host of off-target proteins. This guide provides a framework for assessing the selectivity of 4-(Piperidin-4-YL)benzonitrile hydrochloride derivatives, a scaffold of interest in various therapeutic areas. While comprehensive, publicly available selectivity data for a broad range of these specific derivatives against extensive off-target protein panels remains limited, this document outlines the methodologies and data presentation standards crucial for such an evaluation.

The 4-(piperidin-4-yl)benzonitrile moiety is a key structural component in a variety of investigational compounds. Derivatives have been explored for their potential as anticancer, anti-malarial, and central nervous system-acting agents, targeting proteins such as Lysine Specific Demethylase 1 (LSD1) and dopamine receptors. However, to advance these compounds towards clinical application, a thorough understanding of their off-target interaction profile is paramount.

Comparative Selectivity Profiles

A comprehensive assessment of selectivity involves screening a compound against a panel of relevant off-target proteins. This typically includes a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The resulting data, usually in the form of half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values, allows for a quantitative comparison of a compound's potency at its intended target versus its activity at potential off-target sites.

Due to the current lack of publicly available, extensive off-target screening data for a diverse set of this compound derivatives, the following tables are presented as templates. Researchers can use this structure to organize and present their internal or future experimental findings.

Table 1: Kinase Selectivity Profile of 4-(Piperidin-4-YL)benzonitrile Derivatives

Kinase TargetDerivative 1 (IC50, µM)Derivative 2 (IC50, µM)Reference Compound (IC50, µM)
Primary Target
Off-Target Kinase 1
Off-Target Kinase 2
... (additional kinases)

Table 2: GPCR and Ion Channel Off-Target Profile of 4-(Piperidin-4-YL)benzonitrile Derivatives

Receptor/ChannelDerivative 1 (Ki, µM)Derivative 2 (Ki, µM)Reference Compound (Ki, µM)
Primary Target
Off-Target GPCR 1
Off-Target Ion Channel 1
... (additional receptors/channels)

Experimental Protocols

The generation of robust and comparable selectivity data relies on the use of standardized and well-validated experimental protocols. Below are detailed methodologies for key assays used in off-target profiling.

Kinase Selectivity Profiling via In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound derivatives against a panel of purified protein kinases.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) to create a concentration gradient.

  • Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP in a buffered solution.

  • Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature for a specific period to allow for potential inhibition.

  • Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction using an enzyme that produces light in the presence of ATP (e.g., luciferase).

    • Fluorescence-Based Assays: Using modified substrates that become fluorescent upon phosphorylation or antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The raw data is converted to percentage of inhibition relative to a vehicle control (e.g., DMSO). IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

GPCR and Ion Channel Binding Assays

Objective: To determine the binding affinity of this compound derivatives to a panel of GPCRs and ion channels.

Methodology:

  • Membrane Preparation: Cell lines overexpressing the target receptor or ion channel are cultured and harvested. Cell membranes containing the target protein are then prepared through homogenization and centrifugation.

  • Radioligand Binding: A specific radiolabeled ligand with known high affinity for the target is used.

  • Competition Binding Assay: A constant concentration of the radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

  • Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is measured. The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor or ion channel.

Visualizing Experimental Workflows

Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate a typical workflow for assessing off-target protein binding.

Experimental_Workflow cluster_prep Compound & Assay Preparation cluster_assay Screening Assay cluster_analysis Data Analysis Compound Test Compound (Derivative) Dilution Serial Dilution Compound->Dilution Assay Incubation with Protein Targets Dilution->Assay ProteinPanel Off-Target Protein Panel ProteinPanel->Assay Detection Signal Detection (e.g., Luminescence, Radioactivity) Assay->Detection Data Raw Data Acquisition Detection->Data Analysis IC50 / Ki Calculation Data->Analysis Profile Selectivity Profile Generation Analysis->Profile Signaling_Pathway_Logic cluster_compound cluster_targets cluster_effects Compound Test Derivative PrimaryTarget Intended Target Compound->PrimaryTarget High Affinity OffTarget1 Off-Target 1 Compound->OffTarget1 Low Affinity OffTarget2 Off-Target 2 Compound->OffTarget2 Low Affinity Efficacy Therapeutic Effect PrimaryTarget->Efficacy SideEffect1 Adverse Effect A OffTarget1->SideEffect1 SideEffect2 Adverse Effect B OffTarget2->SideEffect2

Enhancing Reproducibility in Biological Assays: A Comparative Guide for FAAH Inhibitors Featuring 4-(Piperidin-4-YL)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the reproducibility of biological assays is paramount for the validation of potential therapeutic candidates. This guide provides a comparative framework for assessing the reproducibility of assays involving inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] As a case study, we will consider the evaluation of 4-(Piperidin-4-YL)benzonitrile hydrochloride, a compound of interest for its potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening protocols.

Comparative Performance of FAAH Inhibitors

The selection of an appropriate inhibitor for a biological assay is critical and often depends on its potency, selectivity, and mechanism of action. Below is a comparative table of commonly studied FAAH inhibitors, which can serve as a benchmark when evaluating novel compounds like this compound.

CompoundTypeIC50 (nM) for human FAAHAssay MethodReference Compound
URB597Irreversible4.6FluorometricYes
PF-04457845Irreversible7.2RadiometricYes
JZL195Dual FAAH/MAGL Inhibitor2FluorometricYes
V158866Reversible15LC-MS/MSNo
This compound Hypothetical To be determined Fluorometric Test Compound

Experimental Protocols for FAAH Inhibition Assays

To ensure the reproducibility of results, a standardized experimental protocol is essential. The most common method for quantifying FAAH activity is the fluorometric assay, valued for its sensitivity and suitability for high-throughput screening.[2][3]

General Protocol for a Fluorometric FAAH Activity Assay

1. Reagent Preparation:

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • FAAH Enzyme: Dilute to the desired concentration in cold Assay Buffer.

  • Fluorogenic Substrate: Prepare a working solution of a substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) in a suitable solvent (e.g., DMSO).[2]

  • Test Compound: Prepare serial dilutions of this compound and any reference inhibitors in DMSO.

2. Assay Procedure:

  • Dispense a small volume (e.g., 1-10 µL) of the test compound or vehicle control (DMSO) into the wells of a black 96-well microplate.

  • Add the diluted FAAH enzyme solution to each well.

  • Pre-incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][4]

3. Control Experiments for Reproducibility: To identify potential assay interference from the test compound, the following controls are crucial:

  • No-Enzyme Control: Run the assay with the test compound and substrate but without the FAAH enzyme. Any signal detected here may indicate intrinsic fluorescence of the compound or its interaction with the substrate.[1]

  • No-Substrate Control: Run the assay with the test compound and the FAAH enzyme but without the substrate. This helps identify any interaction between the compound and the enzyme that might generate a signal.[1]

4. Data Analysis:

  • Subtract the background fluorescence from the no-enzyme control wells.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the biological context and experimental design, the following diagrams illustrate the FAAH signaling pathway and a typical workflow for assessing inhibitor selectivity.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Binds to FAAH FAAH Anandamide->FAAH Hydrolyzed by ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Produces Inhibitor FAAH Inhibitor (e.g., 4-(Piperidin-4-YL)benzonitrile HCl) Inhibitor->FAAH Blocks

Caption: Simplified signaling pathway of FAAH in the endocannabinoid system.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Selectivity PrimaryAssay Fluorometric FAAH Assay with Test Compound HitIdentification Identify 'Hits' (Significant Inhibition) PrimaryAssay->HitIdentification DoseResponse Dose-Response Curve (Calculate IC50) HitIdentification->DoseResponse SelectivityAssay Selectivity Assays (e.g., against other hydrolases) DoseResponse->SelectivityAssay CellBasedAssay Cell-Based FAAH Assay DoseResponse->CellBasedAssay

Caption: Workflow for assessing the selectivity of a novel FAAH inhibitor.

Troubleshooting and Ensuring Reproducibility

Several factors can contribute to poor reproducibility in FAAH assays. Awareness of these potential pitfalls is the first step toward mitigating them.

IssuePotential CauseTroubleshooting Steps
High Background Fluorescence - Test compound is fluorescent at the assay wavelengths. - Contamination of assay buffer or reagents.- Run no-enzyme and no-substrate controls. - Check for autofluorescence of the test compound. - Use fresh, high-purity reagents.
Low Signal/Activity - Insufficient enzyme concentration. - Inactive substrate or enzyme. - Suboptimal pH of the assay buffer.- Optimize enzyme concentration. - Verify the activity of the substrate and enzyme using a positive control. - Ensure the pH of the assay buffer is optimal for FAAH activity.[2]
Poor Reproducibility - Inaccurate or inconsistent pipetting. - Temperature fluctuations during incubation. - Edge effects in the microplate.- Use calibrated pipettes and proper technique. - Ensure consistent incubation times and temperatures. - Avoid using the outer wells of the plate or use a temperature-controlled plate reader.

By implementing standardized protocols, appropriate controls, and systematic troubleshooting, researchers can enhance the reproducibility of their biological assays. This robust approach is critical for the accurate evaluation of novel therapeutic candidates like this compound and for making confident decisions in the drug development pipeline.

References

A Comparative Pharmacokinetic Profile of Piperidine-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic properties of drug candidates is paramount to successful therapeutic development. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, present in a wide array of approved drugs.[1] This guide provides a comparative analysis of the pharmacokinetic properties of several notable piperidine-containing drugs, supported by experimental data and detailed methodologies for key in vitro and in vivo assays.

The selection of a drug candidate is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The piperidine ring, a six-membered saturated heterocycle, often imparts favorable physicochemical properties that can lead to improved pharmacokinetic characteristics.[1][2] However, subtle structural modifications to the piperidine core or its substituents can significantly alter a compound's ADME profile, impacting its efficacy and safety.[3] This guide will delve into the pharmacokinetic parameters of representative piperidine-based drugs, provide detailed experimental protocols for their evaluation, and visualize relevant biological pathways.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of piperidine-based drugs, offering a snapshot of their behavior in the body. It is important to note that these values can vary depending on the study population, administration route, and formulation.

DrugClassHalf-life (t½)Oral Bioavailability (%)Protein Binding (%)Volume of Distribution (Vd)Clearance (CL)
Risperidone Atypical Antipsychotic~3-20 hours (metabolizer dependent)[4]~70%[5]90% (risperidone), 77% (9-hydroxyrisperidone)[4][5]1-2 L/kg[4]Varies with CYP2D6 metabolizer status
Methylphenidate CNS Stimulant~2-3 hours[6]~11-52% (formulation dependent)10-33%2.65 L/kg (d-threo)0.40 L/hr/kg (d-threo)
Fentanyl Opioid Analgesic~3.6-14.2 hours (IV)[7]~33% (oral), 50-90% (transmucosal/intranasal)[8][9]80-85%[10]3.5-8 L/kg[11]30-72 L/h[11]
Donepezil Acetylcholinesterase Inhibitor~70 hours[6]~100%~96%~12 L/kg0.13 L/h/kg
Piperine Bioavailability Enhancer~1.2-2.6 hours (rat, oral)[1][12], 13.2-15.8 hours (human)[12][13]~24% (rat)[1]Not extensively reported~4.7 L/kg (rat, oral)[1]~2.7 L/kg/hr (rat, oral)[1]

Key Experimental Protocols in Pharmacokinetic Profiling

Accurate and reproducible experimental data are the bedrock of pharmacokinetic analysis. Below are detailed protocols for essential in vitro and in vivo assays used to characterize the ADME properties of piperidine-based drugs and other small molecules.

In Vitro Metabolic Stability in Liver Microsomes

This assay is crucial for predicting the in vivo hepatic clearance of a compound by assessing its susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[14][15]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound working solution to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[14]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693 / k.

  • The intrinsic clearance (Clint) is calculated based on the half-life and the protein concentration.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[7][16] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[16]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (high and low permeability)

  • P-gp inhibitor (e.g., verapamil) for efflux assessment

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A-B) permeability assessment, add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • To investigate P-gp mediated efflux, conduct the A-B and B-A permeability assays in the presence and absence of a P-gp inhibitor.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 2 hours), collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which is a critical parameter as only the unbound (free) fraction is available to exert pharmacological effects and be cleared from the body.[8][17]

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Materials:

  • Test compound stock solution

  • Plasma (human or other species)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Incubator, analytical balance, and LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in plasma at a specified concentration (e.g., 1-5 µM).

  • Load the plasma containing the test compound into one chamber of the dialysis unit and PBS into the other chamber, separated by a semi-permeable membrane.

  • Incubate the dialysis unit at 37°C with shaking to allow the unbound drug to equilibrate across the membrane. The incubation time is typically 4-6 hours.[8][17]

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • To ensure accurate measurement, matrix-match the samples (e.g., by adding blank plasma to the buffer sample and buffer to the plasma sample).

  • Extract the drug from the samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Analyze the concentration of the test compound in both chambers using a validated LC-MS/MS method.

Data Analysis:

  • The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

  • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

In Vivo Pharmacokinetic Study in Rats

In vivo studies are essential to understand the complete pharmacokinetic profile of a drug in a living organism.

Objective: To determine the key pharmacokinetic parameters of a test compound after oral and intravenous administration in rats.

Materials:

  • Test compound

  • Appropriate vehicle for oral and intravenous formulations

  • Male Wistar or Sprague-Dawley rats

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge and freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats to the laboratory conditions for at least three days. Fast the animals overnight before dosing, with free access to water.[14]

  • Dose Administration:

    • Oral (PO) Group: Administer a single dose of the test compound formulated in a suitable vehicle via oral gavage.[1]

    • Intravenous (IV) Group: Administer a single bolus dose of the test compound formulated in a sterile vehicle via the tail vein. The IV group serves as a reference to determine absolute bioavailability.[1]

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the drug versus time for both oral and intravenous administration.

  • Use non-compartmental analysis to calculate the following pharmacokinetic parameters:

    • Area Under the Curve (AUC)

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax)

    • Elimination half-life (t½)

    • Volume of distribution (Vd)

    • Clearance (CL)

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizing a Representative Experimental Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Study (Rat) cluster_data Data Integration & Candidate Selection Metabolic_Stability Metabolic Stability (Liver Microsomes) Data_Integration Integrate In Vitro & In Vivo Data Metabolic_Stability->Data_Integration Permeability Permeability (Caco-2 Assay) Permeability->Data_Integration Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Data_Integration Dosing Oral & IV Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis PK_Analysis->Data_Integration Candidate_Selection Lead Candidate Selection Data_Integration->Candidate_Selection

Caption: A typical experimental workflow for pharmacokinetic profiling of a drug candidate.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Risperidone Risperidone (Piperidine-based drug) D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonist G_Protein G-Protein Signaling D2_Receptor->G_Protein HT2A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition/Activation PKA Protein Kinase A (PKA) Adenylyl_Cyclase->PKA cAMP modulation Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Caption: Simplified signaling pathway for Risperidone's action on dopamine and serotonin receptors.

References

Safety Operating Guide

Proper Disposal of 4-(Piperidin-4-YL)benzonitrile hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-(Piperidin-4-YL)benzonitrile hydrochloride, ensuring laboratory safety and regulatory compliance for researchers and drug development professionals.

The proper management and disposal of chemical waste are critical functions within any laboratory setting. For compounds such as this compound, a substance likely possessing hazardous properties, adherence to strict disposal protocols is paramount to protect both laboratory personnel and the environment. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, based on the safety profiles of structurally similar chemicals.

Safety and Handling Profile

ParameterValue (for Representative Nitrile and Piperidine Compounds)Source Document
Physical State SolidGeneral chemical knowledge
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Hazards May cause skin and eye irritation. May cause respiratory irritation.[2][3][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][4]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure risk. A thorough risk assessment of the specific laboratory procedures is necessary to determine the requisite level of protection.

Recommended PPE includes:

  • Eye and Face Protection: Chemical splash goggles are mandatory. In procedures with a heightened risk of splashing, a face shield should be worn in conjunction with goggles.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential. A lab coat or chemical-resistant apron should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the safe disposal of this compound, from initial waste classification to final removal by a licensed disposal service.

1. Waste Identification and Classification:

  • Classify this compound as a hazardous waste.[6] Given its chemical structure, which includes a nitrile group and a piperidine ring, it should be managed as a toxic and potentially reactive substance.

2. Container Selection and Labeling:

  • Select a designated hazardous waste container that is compatible with the chemical to prevent any reaction or degradation of the container.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic").

3. Waste Segregation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and clearly marked.

  • Crucially, segregate the waste from incompatible materials such as strong acids and oxidizing agents to prevent dangerous chemical reactions.[4]

4. Scheduling Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][5]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Small Spills:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as described above.

    • Cover the spill with an inert absorbent material, such as sand or vermiculite.[4]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team.

    • Prevent entry to the affected area until it has been decontaminated by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.